molecular formula C10H11ClN2O B1436908 Methyl 1H-indole-3-carboximidoate hydrochloride CAS No. 74862-25-2

Methyl 1H-indole-3-carboximidoate hydrochloride

Cat. No.: B1436908
CAS No.: 74862-25-2
M. Wt: 210.66 g/mol
InChI Key: NSEKEFFTCYQFER-UHFFFAOYSA-N
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Description

Methyl 1H-indole-3-carboximidoate hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1H-indole-3-carboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEKEFFTCYQFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1H-indole-3-carboximidoate hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1H-indole-3-carboximidoate hydrochloride, a reactive intermediate pivotal for the synthesis of a wide array of substituted indole compounds. As direct literature on this specific salt is sparse, this document synthesizes information from the foundational Pinner reaction, data on its precursors, and the established reactivity of analogous structures to offer a robust scientific resource.

Introduction: The Strategic Importance of a Pinner Salt

This compound belongs to a class of compounds known as Pinner salts, which are the hydrochloride salts of imino ethers (or imidates). These salts are not typically isolated as final products but serve as highly valuable, reactive electrophilic intermediates in organic synthesis.

The core value of this compound lies in its indole-3-carboximidoate moiety. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The ability to readily convert the C3-position of indole into various functional groups is crucial for drug discovery and development. This compound acts as a versatile synthon, providing a reliable gateway to amidines, esters, and orthoesters at the 3-position of the indole ring, functionalities that are central to modulating biological activity.

Chemical Structure and Physicochemical Properties

The compound consists of the methyl 1H-indole-3-carboximidatonium cation and a chloride anion. The positive charge is delocalized between the nitrogen and the exocyclic carbon, rendering the carbon highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound and its Precursor.

PropertyThis compound (Predicted)Indole-3-carbonitrile (Starting Material)[1][2][3]
Molecular Formula C₁₀H₁₁ClN₂OC₉H₆N₂[4]
Molecular Weight 210.66 g/mol 142.16 g/mol [2]
Appearance White to off-white crystalline solid, likely hygroscopic.Cream to brown crystalline powder.[2][3]
Melting Point Decomposes upon heating.175-181 °C[3]
Solubility Soluble in polar solvents (e.g., methanol). Insoluble in nonpolar solvents (e.g., diethyl ether, hexanes). Reacts with water.Insoluble in water.[5] Soluble in organic solvents.
Stability Thermodynamically unstable; sensitive to moisture and heat. Should be stored under inert gas at low temperatures and used promptly after synthesis.Stable under normal conditions, but sensitive to light.[4][5]

Synthesis: The Pinner Reaction

The primary and most efficient route to this compound is the Pinner reaction . This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The mechanism proceeds through several key steps, which are crucial to understand for optimizing reaction conditions and preventing side products.

Pinner_Mechanism cluster_step4 Step 4: Salt Formation Nitrile Indole-3-carbonitrile HCl_1 + HCl ProtonatedNitrile Protonated Nitrile (Activated Electrophile) Nitrile->ProtonatedNitrile  (fast) Methanol + CH₃OH Intermediate Tetrahedral Intermediate ProtonatedNitrile->Intermediate Deprotonation - H⁺ Imidate Methyl 1H-indole-3-carboximidate (Free Base) Intermediate->Imidate HCl_2 + HCl PinnerSalt Methyl 1H-indole-3-carboximidoate HCl (Pinner Salt) Imidate->PinnerSalt  (fast)

Pinner reaction mechanism for the target compound.
  • Protonation of the Nitrile : Anhydrous hydrogen chloride protonates the nitrogen atom of indole-3-carbonitrile. This step dramatically increases the electrophilicity of the nitrile carbon atom.

  • Nucleophilic Attack : The alcohol (anhydrous methanol) acts as a nucleophile, attacking the activated nitrile carbon to form a protonated tetrahedral intermediate.

  • Deprotonation : A base, typically the chloride ion or another molecule of methanol, removes a proton from the oxonium ion, yielding the neutral imidate free base.

  • Salt Formation : The basic nitrogen of the imidate is immediately protonated by the excess HCl present in the medium to form the stable hydrochloride salt, which often precipitates from the reaction mixture.

The causality behind the experimental choices is critical:

  • Anhydrous Conditions : Water must be rigorously excluded. If present, it can act as a nucleophile and hydrolyze the Pinner salt intermediate to form the corresponding ester (Methyl 1H-indole-3-carboxylate), which is a common side product.[2][4]

  • Low Temperature : The reaction is performed at low temperatures (e.g., 0 °C to -10 °C) because the Pinner salt is thermodynamically unstable and can rearrange or decompose at higher temperatures.[2][6]

Experimental Protocol

This protocol is a self-validating system; the precipitation of the product serves as a primary indicator of reaction success.

Materials:

  • Indole-3-carbonitrile

  • Anhydrous Methanol (distilled from Mg or stored over molecular sieves)

  • Anhydrous Diethyl Ether (or another suitable non-polar solvent like dichloromethane)

  • Hydrogen Chloride gas (from a cylinder or generated in-situ and dried)

  • Reaction vessel equipped with a gas inlet tube, magnetic stirrer, and drying tube.

Step-by-Step Methodology:

  • Setup : Assemble the reaction apparatus and flame-dry it under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of moisture.

  • Dissolution : Dissolve Indole-3-carbonitrile (1.0 eq) in a mixture of anhydrous methanol (1.5-2.0 eq) and anhydrous diethyl ether. The ether is used to reduce the polarity of the solvent, which aids in the precipitation of the final salt.

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • HCl Introduction : Slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature at or below 5 °C.

  • Precipitation & Reaction Monitoring : As the reaction proceeds, the white crystalline this compound will precipitate from the solution. Continue the HCl addition until the solution is saturated and precipitation appears complete.

  • Isolation : Isolate the product by rapid vacuum filtration. Wash the collected solid with copious amounts of anhydrous diethyl ether to remove unreacted starting materials and excess HCl.

  • Drying : Dry the product under a high vacuum. Do not heat . The product should be stored immediately in a desiccator under an inert atmosphere at low temperature.

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on the following spectroscopic signatures:

  • ¹H NMR (in DMSO-d₆ or CDCl₃) :

    • A singlet for the methoxy (-OCH₃) protons around 3.5-4.0 ppm.

    • Characteristic aromatic protons of the indole ring (7.0-8.0 ppm).

    • A broad singlet for the indole N-H proton (>10 ppm).

    • Two broad singlets for the =N⁺H₂ protons, often downfield (>11 ppm), which may exchange with D₂O.

  • ¹³C NMR (in DMSO-d₆ or CDCl₃) :

    • A signal for the methoxy carbon around 50-55 ppm.

    • A key signal for the iminium carbon (C=N⁺) in the range of 165-175 ppm.

    • Signals corresponding to the indole ring carbons.

  • Infrared (IR) Spectroscopy (KBr pellet) :

    • A strong absorption band for the C=N⁺ stretch between 1650-1690 cm⁻¹.

    • Broad absorption from 2400-3200 cm⁻¹ corresponding to the N⁺-H stretches.

    • A sharp peak for the indole N-H stretch around 3300-3400 cm⁻¹.

Reactivity and Applications in Drug Development

This compound is a powerful electrophile. Its utility stems from its predictable reactions with various nucleophiles, allowing for the modular synthesis of diverse compound libraries for screening.

Applications PinnerSalt Methyl 1H-indole-3-carboximidoate HCl Amidine Indole-3-carboxamidine PinnerSalt->Amidine Amidination Ester Methyl 1H-indole-3-carboxylate PinnerSalt->Ester Hydrolysis Orthoester Indole-3-orthoester PinnerSalt->Orthoester Orthoester Formation Amine R₂NH (Amine) Amine->Amidine Water H₂O (Water/Hydrolysis) Water->Ester Alcohol R'OH (Excess Alcohol) Alcohol->Orthoester

Synthetic utility of the target Pinner salt.
  • Synthesis of Amidines : Reaction with primary or secondary amines displaces the methoxy group to form indole-3-carboxamidines. Amidines are important functional groups in medicinal chemistry, known for their ability to engage in hydrogen bonding and act as bioisosteres of ureas and guanidines.

  • Synthesis of Esters : As a key control point, deliberate or accidental exposure to water hydrolyzes the Pinner salt to Methyl 1H-indole-3-carboxylate.[4] This ester is itself a valuable building block for synthesizing amides and other derivatives.[7]

  • Synthesis of Orthoesters : Treatment with an excess of alcohol leads to the formation of an orthoester. Orthoesters are used as protecting groups for carboxylic acids and as precursors for other functional groups.

Safety and Handling

As a reactive hydrochloride salt, this compound must be handled with care.

  • Hazards (Inferred) : Expected to be corrosive and a respiratory irritant due to the potential release of HCl gas upon contact with moisture. The precursor, indole-3-carbonitrile, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1][4] Similar precautions should be taken for the product.

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.

  • Handling : Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture. Avoid inhalation of dust.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator or freezer under an inert atmosphere.[1]

References

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Indole-3-carbonitrile.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Indole-3-carbonitrile.
  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • SynArchive. (2024). Pinner Reaction. Retrieved from [Link]

Sources

Methyl 1H-indole-3-carboximidoate hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 1H-indole-3-carboximidoate Hydrochloride and Its Core Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of interest within the broader class of indole derivatives. Due to the limited availability of direct public data for this specific molecule, this guide establishes its structural context and offers an in-depth exploration of its closest, well-characterized, and commercially available analogs: Methyl 1H-indole-3-carboxylate and Indole-3-carboxamide . By detailing the synthesis, properties, and applications of these core analogs, this document serves as an essential resource for researchers and drug development professionals working with indole-based scaffolds. Furthermore, it outlines a potential synthetic pathway to this compound, providing a foundational framework for its preparation and future investigation.

Introduction to the Indole Scaffold and the Target Molecule

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[2] Derivatives functionalized at the 3-position of the indole ring are of particular significance, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Defining this compound

A search for the CAS number and detailed experimental data for "this compound" did not yield a specific entry in major chemical databases as of early 2026. This suggests that the compound may be a novel or less-common research chemical.

The name specifies a precise chemical structure:

  • 1H-indole-3- : The core heterocyclic aromatic structure.

  • carboximidoate : This functional group, also known as an imidoate or imino ether, has the general structure R-C(=NR')OR''. For the target molecule, this translates to an indole ring attached to a carbon that is double-bonded to a nitrogen atom and single-bonded to a methoxy group.

  • Methyl : This refers to the methyl group of the methoxy moiety.

  • hydrochloride : This indicates that the compound is a salt, formed by the protonation of the basic nitrogen atom of the carboximidoate group with hydrochloric acid.

The anticipated structure is as follows:

Caption: Proposed structure of this compound.

Given the absence of direct data, this guide will now focus on its closest and most relevant chemical relatives.

Core Analog I: Methyl 1H-indole-3-carboxylate

This ester is a common and versatile intermediate in the synthesis of more complex indole derivatives.

Chemical Identification and Properties
PropertyValue
CAS Number 942-24-5[5]
Molecular Formula C₁₀H₉NO₂[5]
Molecular Weight 175.19 g/mol
IUPAC Name methyl 1H-indole-3-carboxylate[5]
Synonyms Indole-3-carboxylic acid methyl ester, Methyl indolyl-3-carboxylate
Appearance White to cream or brown powder[5]
Melting Point 145.0-152.0 °C[5]
Solubility Soluble in DMSO and other organic solvents.
Synthesis of Methyl 1H-indole-3-carboxylate

A standard laboratory preparation involves the esterification of indole-3-carboxylic acid.

Protocol: Fischer Esterification of Indole-3-carboxylic Acid

  • Reaction Setup : In a round-bottom flask, suspend Indole-3-carboxylic acid (1 equivalent) in methanol (serving as both reactant and solvent).

  • Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux : Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup : After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction : Extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography.

G Indole3COOH Indole-3-carboxylic Acid Product Methyl 1H-indole-3-carboxylate Indole3COOH->Product + Methanol Methanol (CH₃OH) Methanol->Product + AcidCatalyst H⁺ (cat.) AcidCatalyst->Product Reflux Water Water Product->Water +

Caption: Synthesis of Methyl 1H-indole-3-carboxylate via Fischer Esterification.

Applications in Research and Development

Methyl 1H-indole-3-carboxylate serves as a key building block for a variety of biologically active molecules. Its applications include:

  • Anticancer Agents : Used in the synthesis of inhibitors for various kinases and other cancer-related targets.

  • Antimicrobial Compounds : Serves as a precursor for novel antibacterial and antifungal agents.[6]

  • Plant Growth Regulators : The indole-3-acetic acid scaffold, closely related to this compound, is a fundamental plant hormone (auxin). Derivatives are explored for herbicidal and plant growth-regulating properties.[3]

Core Analog II: Indole-3-carboxamide

The amide analog is another crucial derivative with significant biological relevance.

Chemical Identification and Properties
PropertyValue
CAS Number 5466-41-1
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
IUPAC Name 1H-indole-3-carboxamide
Synonyms 3-Indolecarboxamide, 3-Carbamoylindole
Appearance Off-white to light yellow crystalline powder
Melting Point 215-219 °C
Synthesis of Indole-3-carboxamide

A common synthetic route is the amide coupling of indole-3-carboxylic acid with an ammonia source.

Protocol: Amide Coupling using EDC/HOBt

  • Activation of Carboxylic Acid : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Indole-3-carboxylic acid (1.0 equiv.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv.), and Hydroxybenzotriazole (HOBt, 1.2 equiv.) in a dry aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[7]

  • Base Addition : Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.7 equiv.) and stir the mixture at 0 °C for 15-30 minutes to form the activated ester.[7]

  • Amine Addition : Introduce the ammonia source, which can be aqueous ammonia or ammonia in a solvent like dioxane.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.[7]

  • Workup and Purification : Perform an aqueous workup to remove excess reagents, followed by extraction with an organic solvent. The crude product is then purified by silica gel column chromatography.[7]

G cluster_reactants Reactants cluster_reagents Coupling Reagents & Conditions Indole3COOH Indole-3-carboxylic Acid Product Indole-3-carboxamide Indole3COOH->Product Ammonia Ammonia Source (NH₃) Ammonia->Product EDC EDC·HCl EDC->Product HOBt HOBt HOBt->Product Base DIPEA Base->Product Solvent Dry DCM or DMF Solvent->Product 0°C to RT

Caption: General workflow for the synthesis of Indole-3-carboxamide.[7]

Applications in Research and Development

The indole-3-carboxamide scaffold is present in numerous compounds with therapeutic potential:

  • Enzyme Inhibitors : Derivatives have been developed as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and various kinases.

  • Antimicrobial Agents : Indole-3-carboxamide conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[6]

  • Antitubercular and Antifungal Activity : This scaffold is recognized for its significant activity against Mycobacterium tuberculosis and various fungal strains.[2]

Proposed Synthetic Route to this compound

While no direct synthesis is reported in the literature searched, a plausible and established method for preparing carboximidoates (imidoates) is the Pinner reaction . This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile.

Protocol: Pinner Reaction for Imidoate Synthesis

  • Starting Material : The key precursor would be Indole-3-carbonitrile .

  • Reaction Setup : Dissolve Indole-3-carbonitrile and an excess of anhydrous methanol in a dry, inert solvent (e.g., diethyl ether or dichloromethane) and cool to a low temperature (e.g., 0 °C).

  • Acidification : Bubble dry hydrogen chloride (HCl) gas through the solution. The HCl acts as both a catalyst and the source for the final hydrochloride salt.

  • Reaction : The mixture is typically stirred at a low temperature for several hours to overnight, allowing for the formation of the imidoate hydrochloride salt, which often precipitates from the solution.

  • Isolation : The precipitated product, this compound, can be isolated by filtration, washed with the cold, dry solvent, and dried under vacuum.

G Indole3CN Indole-3-carbonitrile Product Methyl 1H-indole-3-carboximidoate Hydrochloride Indole3CN->Product + Methanol Anhydrous Methanol Methanol->Product + HCl Dry HCl gas HCl->Product Anhydrous Solvent, Low Temperature

Caption: Proposed Pinner reaction for the synthesis of the target compound.

Conclusion

While this compound remains a compound with limited direct documentation, its structural relationship to well-established indole derivatives provides a strong foundation for its study. This guide has provided a thorough examination of its core analogs, Methyl 1H-indole-3-carboxylate and Indole-3-carboxamide, covering their synthesis, properties, and diverse applications. For researchers and drug development professionals, these analogs represent not only valuable compounds in their own right but also logical starting points for the synthesis and investigation of novel derivatives like this compound. The proposed synthetic route via the Pinner reaction offers a viable strategy for accessing this target molecule, paving the way for future exploration of its chemical and biological properties.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC, NIH. Link

  • Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. Benchchem. Link

  • Synthesis of indole‐3‐carboxamides. ResearchGate. Link

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. Link

  • Methyl 1-methyl-1H-indole-3-carboxylate. PubChem. Link

  • methyl-1-(cyclohexylmethyl)-1H-indole-3-Carboxylate (CAS Number: 858515-82-9). Cayman Chemical. Link

  • Methyl indole-3-carboxylate, 99% 25 g. Thermo Fisher Scientific. Link

  • CAS 108438-43-3 methyl 1-methyl-1H-indole-3-carboxylate. BOC Sciences.

  • Chemical structure of carboxamides used in the study, trivial and IUPAC denominations. ResearchGate. Link

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Link

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Link

  • 3-Methyl-1H-indole. BLD Pharm. Link

  • N-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE. ChemicalBook. Link

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC, NIH. Link

  • 1-[(3-carbamimidoylphenyl)methyl]-N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}-4-hydroxy-1H-indole-2-carboxamide. PubChem. Link

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Link

  • 1-Methylindole-3-carboxylic acid 97. Sigma-Aldrich. Link

  • Carboxyamidotriazole. PubChem. Link

  • Carbodiimide. Wikipedia. Link

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry. Link

Sources

The Pinner Reaction and its Application to Indole Derivatives: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the history, mechanism, and practical application of the Pinner reaction, with a specialized focus on its use for the synthesis of indole-3-carboximidates. These compounds are valuable intermediates in the development of novel therapeutics, and a thorough understanding of their synthesis is crucial for researchers, scientists, and drug development professionals. This guide provides not only the historical context and theoretical underpinnings of the Pinner reaction but also a detailed, field-proven perspective on its execution with the unique and often challenging indole scaffold.

The Enduring Legacy of the Pinner Reaction: From Discovery to Contemporary Synthesis

The Pinner reaction, a cornerstone of organic synthesis, is an acid-catalyzed reaction between a nitrile and an alcohol to produce an imino ester salt, commonly referred to as a Pinner salt.[1][2] First reported by the German chemist Adolf Pinner in 1877, this reaction provides a versatile and efficient pathway to a variety of important functional groups.[1][3] The resulting Pinner salt is a highly reactive intermediate that can be readily converted into esters, amidines, or orthoesters, depending on the subsequent reaction conditions and the nucleophile employed.[1][3]

Historically, the Pinner reaction emerged from systematic investigations into the reactivity of nitriles under acidic conditions, a burgeoning area of interest in late 19th-century organic chemistry.[3] Pinner's work, conducted with Franz Klein, meticulously detailed the reaction's stoichiometry and the characterization of the resulting imidate salts, laying a foundational framework for the exploration of nitrile chemistry.[3]

The Heart of the Matter: Unraveling the Pinner Reaction Mechanism

The Pinner reaction proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism.[1] A comprehensive understanding of each step is paramount for troubleshooting and optimizing the reaction for specific substrates, such as the electron-rich indole derivatives.

The key mechanistic steps are as follows:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically anhydrous hydrogen chloride (HCl).[1] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the activated nitrile carbon.[1] This step results in the formation of a protonated imidate intermediate.[1]

  • Deprotonation: A weak base, such as the chloride ion or another molecule of the alcohol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate.[1]

  • Formation of the Pinner Salt: Under the acidic reaction conditions, the nitrogen atom of the imidate is protonated to form the final product, the stable alkyl imidate hydrochloride salt, or Pinner salt.[1]

Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitrile Indole-3-carbonitrile ProtonatedNitrile Protonated Nitrile (N-protonated Indole-3-carbonitrile) Nitrile->ProtonatedNitrile + H+ Alcohol Ethanol Acid HCl (anhydrous) ProtonatedImidate Protonated Imidate Intermediate ProtonatedNitrile->ProtonatedImidate + Ethanol NeutralImidate Neutral Imidate (Ethyl Indole-3-carboximidate) ProtonatedImidate->NeutralImidate - H+ PinnerSalt Pinner Salt (Ethyl 1H-indole-3-carboximidate hydrochloride) NeutralImidate->PinnerSalt + HCl

Caption: The reaction mechanism of the Pinner reaction for the synthesis of an indole-3-carboximidate Pinner salt.

Navigating the Nuances: The Pinner Reaction with Indole Derivatives

The application of the Pinner reaction to indole derivatives, specifically indole-3-carbonitrile, presents a unique set of challenges and considerations due to the electron-rich nature of the indole ring system. The indole nucleus is susceptible to acid-catalyzed polymerization and other side reactions, necessitating careful control over the reaction conditions.

Key Considerations for Success:

  • Anhydrous Conditions are Non-Negotiable: The presence of even trace amounts of water can lead to the hydrolysis of the intermediate Pinner salt to the corresponding ester, significantly reducing the yield of the desired imidate.[4] Therefore, all reagents and solvents must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control is Critical: The Pinner reaction is typically conducted at low temperatures (0 °C to room temperature) to minimize the formation of side products.[1] For sensitive substrates like indole-3-carbonitrile, maintaining a low temperature throughout the addition of reagents and the initial phase of the reaction is crucial to prevent polymerization and degradation.

  • Choice of Acid and Solvent: Anhydrous hydrogen chloride gas dissolved in a suitable anhydrous solvent (such as diethyl ether or dioxane) is the classic acid catalyst for the Pinner reaction.[1] The choice of solvent can influence the solubility of the starting materials and the resulting Pinner salt.

  • Potential for N-Protonation and Polymerization: The indole nitrogen can be protonated under strongly acidic conditions. While the initial protonation of the nitrile is the desired pathway, competitive protonation of the indole nitrogen can occur. Furthermore, the electron-rich indole ring can be susceptible to electrophilic attack from protonated intermediates, potentially leading to oligomerization or polymerization. Careful control of the acid concentration and temperature can help to mitigate these side reactions.

In the Laboratory: A Representative Protocol for the Synthesis of Ethyl 1H-Indole-3-carboximidate Hydrochloride

The following protocol is a representative, self-validating system for the synthesis of ethyl 1H-indole-3-carboximidate hydrochloride. The causality behind each step is explained to provide a deeper understanding of the experimental choices. This protocol should be considered a starting point, and optimization may be necessary for specific applications.

Materials and Equipment:

  • Indole-3-carbonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Charge flask with indole-3-carbonitrile and anhydrous ethanol/ether. setup->reagents cool Cool the reaction mixture to 0 °C in an ice bath. reagents->cool hcl Bubble dry HCl gas through the solution with stirring. cool->hcl reaction Allow the reaction to stir at low temperature. hcl->reaction precipitation Observe the precipitation of the Pinner salt. reaction->precipitation isolation Isolate the product by filtration under inert atmosphere. precipitation->isolation wash Wash the solid with cold anhydrous diethyl ether. isolation->wash dry Dry the product under vacuum. wash->dry end Product: Ethyl 1H-indole-3-carboximidate hydrochloride dry->end

Caption: A generalized experimental workflow for the synthesis of an indole-3-carboximidate Pinner salt.

Step-by-Step Methodology:

  • Preparation of Anhydrous HCl in Diethyl Ether: In a fume hood, bubble dry hydrogen chloride gas through a flask containing anhydrous diethyl ether, cooled in an ice bath, until the desired concentration is reached (typically determined by weight gain). This saturated solution should be freshly prepared and used immediately. Rationale: Commercially available solutions of HCl in ether can contain water, which is detrimental to the reaction. Preparing it fresh ensures anhydrous conditions.

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a drying tube filled with a suitable desiccant (e.g., calcium chloride). Purge the entire system with a stream of dry nitrogen or argon. Rationale: This ensures a completely anhydrous and inert environment, preventing the ingress of atmospheric moisture.

  • Charging the Reactants: To the reaction flask, add indole-3-carbonitrile (1.0 equivalent) followed by anhydrous ethanol (1.1 to 1.5 equivalents) and anhydrous diethyl ether as the solvent. Rationale: A slight excess of the alcohol is often used to ensure complete conversion of the nitrile. Diethyl ether is a common solvent as it is relatively unreactive and allows for easy precipitation of the Pinner salt.

  • Initiation of the Reaction: Cool the stirred solution to 0 °C using an ice bath. Slowly add the freshly prepared solution of anhydrous HCl in diethyl ether dropwise via a dropping funnel. Rationale: The slow addition of the acid at low temperature helps to control the exothermic nature of the reaction and minimizes the risk of polymerization of the indole substrate.

  • Reaction Monitoring and Product Formation: Continue to stir the reaction mixture at 0 °C. The formation of the Pinner salt is often indicated by the precipitation of a white or off-white solid. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with a basic solution (e.g., saturated sodium bicarbonate), and extracting with an organic solvent. Rationale: The Pinner salt is typically insoluble in diethyl ether, providing a visual cue for product formation. TLC analysis of the quenched reaction mixture allows for the tracking of the consumption of the starting nitrile.

  • Isolation of the Pinner Salt: Once the reaction is deemed complete, the precipitated Pinner salt is collected by filtration under a blanket of nitrogen or argon. Rationale: Filtration under an inert atmosphere is crucial to prevent the hygroscopic Pinner salt from absorbing moisture from the air.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities. Dry the product thoroughly under high vacuum. Rationale: Washing with a cold, non-polar solvent removes impurities without dissolving a significant amount of the product. Thorough drying is essential for the stability of the Pinner salt.

Self-Validating System and Troubleshooting:

  • Product Characterization: The identity and purity of the resulting ethyl 1H-indole-3-carboximidate hydrochloride should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the characteristic iminium and C-O-ethyl signals will confirm the formation of the desired product.

  • Low Yield or No Reaction: If the reaction fails to proceed or gives a low yield, consider the following:

    • Inadequate Anhydrous Conditions: The presence of moisture is the most common cause of failure. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.

    • Insufficient Acid: An inadequate amount of HCl may result in incomplete protonation of the nitrile.

    • Low Reactivity of the Nitrile: While indole-3-carbonitrile is expected to be reactive, steric hindrance or electronic effects from other substituents on the indole ring could impede the reaction.

  • Formation of Byproducts: The formation of a significant amount of the corresponding ester (ethyl indole-3-carboxylate) is a clear indication of the presence of water. The formation of a dark, intractable solid suggests polymerization of the indole starting material, which can be mitigated by maintaining a lower reaction temperature and ensuring a controlled addition of the acid.

The Pinner Reaction in Modern Drug Discovery: A Gateway to Novel Indole-Based Therapeutics

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities. The ability to functionalize the indole ring at the 3-position is of particular importance in drug design.

The indole-3-carboximidate, readily accessible through the Pinner reaction, is a versatile intermediate for the synthesis of a variety of pharmacologically relevant molecules, including:

  • Amidines: Reaction of the Pinner salt with ammonia or primary/secondary amines provides access to indole-3-carboxamidines. Amidines are known to be important pharmacophores in a variety of therapeutic areas, including as inhibitors of enzymes such as nitric oxide synthase and as antimicrobial agents.

  • Orthoesters: Treatment of the Pinner salt with an excess of alcohol leads to the formation of indole-3-orthocarboxylates, which can serve as protected forms of the carboxylic acid or as precursors to other functional groups.

  • Esters and Carboxylic Acids: Hydrolysis of the Pinner salt under controlled conditions can yield the corresponding indole-3-carboxylate ester or, upon further hydrolysis, the indole-3-carboxylic acid. These functional groups are common in a vast number of bioactive molecules.

The strategic application of the Pinner reaction on indole-3-carbonitrile opens up a direct and efficient route to these valuable building blocks, enabling the exploration of new chemical space in the quest for novel and more effective therapeutic agents.

References

  • J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Nitriles to Esters. Retrieved from [Link]

Sources

Chemo-Structural Dynamics of Indole-3-Carboximidate Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Stability, and Heterocyclic Annulation

Executive Summary Indole-3-carboximidate salts (specifically the hydrochloride forms) represent a high-energy "spring-loaded" electrophilic scaffold. Unlike their stable amide or ester counterparts, these species possess a reactive C3-imidate core (


) that serves as a pivotal divergence point in the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]indoles —a privileged scaffold in kinase inhibitor and microtubule depolymerizer discovery.

This guide moves beyond standard textbook definitions to address the practical handling, stability profiles, and annulation strategies required to utilize these transient intermediates effectively in drug development.

Part 1: Structural Mechanistics & The Pinner Synthesis

The synthesis of indole-3-carboximidates is almost exclusively achieved via the Pinner Reaction . The success of this transformation relies on the protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium species susceptible to attack by an alcohol.[1]

1.1 The Electronic Challenge

The indole ring is electron-rich. The nitrogen lone pair at position 1 donates electron density into the ring, making the C3 position nucleophilic. However, for the Pinner reaction, we require the C3-nitrile to act as an electrophile.

  • The Conflict: The indole ring fights the formation of the nitrilium ion by stabilizing the ground state.

  • The Solution: Use of anhydrous HCl gas to forcefully protonate the nitrile, overcoming the indole's donation.

1.2 Experimental Protocol: Synthesis of Ethyl Indole-3-carboximidate HCl

Target: Preparation of Ethyl 1H-indole-3-carboximidate hydrochloride from Indole-3-carbonitrile.

Reagents:

  • Indole-3-carbonitrile (1.0 equiv)

  • Absolute Ethanol (1.1 equiv - Stoichiometric control is vital to prevent orthoester formation)

  • Anhydrous Diethyl Ether or 1,4-Dioxane (Solvent)

  • Anhydrous HCl gas (Excess)

Step-by-Step Methodology:

  • Desiccation: Flame-dry a 2-neck round bottom flask and cool under Argon. Moisture is the primary failure mode (leads to ethyl ester hydrolysis).

  • Solvation: Dissolve Indole-3-carbonitrile in anhydrous ether at 0°C. Add absolute ethanol.

  • Saturation: Bubble dry HCl gas through the solution for 2–4 hours. Maintain temperature < 5°C.

    • Visual Cue: The solution will darken, and a precipitate (the imidate salt) should begin to form.

  • Incubation: Seal the flask and store at 4°C for 24–48 hours. The crystallization of the salt drives the equilibrium forward.

  • Isolation: Filter the precipitate rapidly under an inert atmosphere (glovebox or nitrogen cone). Wash with cold anhydrous ether.

  • Storage: Store in a vacuum desiccator over

    
    . Do not store as a free base ; it will decompose to the nitrile or amide.
    
1.3 Mechanism Visualization

The following diagram illustrates the Pinner mechanism and the critical nitrilium intermediate.

PinnerMechanism IndoleCN Indole-3-Carbonitrile Nitrilium Nitrilium Ion (Activated Electrophile) IndoleCN->Nitrilium Protonation HCl HCl (gas) HCl->Nitrilium ImidateSalt Indole-3-Carboximidate Hydrochloride Nitrilium->ImidateSalt Nucleophilic Attack Alcohol Ethanol (Nu:) Alcohol->ImidateSalt

Figure 1: The Pinner Reaction Mechanism. The formation of the Nitrilium ion is the rate-limiting step, requiring anhydrous acidic conditions to prevent hydrolysis.

Part 2: Reactivity Profile & Hydrolytic Instability

The utility of indole-3-carboximidate salts lies in their divergent reactivity. However, they are thermodynamically unstable in the presence of water.

2.1 The Hydrolysis Trap

Upon exposure to moisture, the imidate salt undergoes hydrolysis. The pathway is pH-dependent (Deslongchamps' Stereoelectronic Theory):

  • Acidic/Neutral Conditions: Hydrolysis yields the Ester (Ethyl indole-3-carboxylate) + Ammonium chloride.

  • Basic Conditions: Hydrolysis yields the Amide (Indole-3-carboxamide) + Alcohol.

Data Table: Hydrolysis Outcomes

ConditionpHPrimary ProductMechanism
Storage (Wet) ~5-6Ethyl Indole-3-carboxylateWater attacks C=N;

leaves.
Basic Workup >9Indole-3-carboxamide

attacks;

leaves (less common for salts).
Anhydrous N/AStable SaltKinetic trap maintained.
Part 3: Nucleophilic Displacement (Amidine Synthesis)

To synthesize kinase inhibitors, the ethoxy group of the imidate is often displaced by amines to form amidines .

Protocol: Synthesis of N-Substituted Indole-3-carboxamidines

  • Preparation: Suspend Ethyl indole-3-carboximidate HCl (1.0 equiv) in anhydrous ethanol.

  • Nucleophile Addition: Add the primary amine (1.1 equiv).

    • Note: If the amine is a salt, add 1.0 equiv of TEA to liberate the free base in situ.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Monitoring: TLC will show the disappearance of the imidate (lower Rf) and appearance of the amidine (streak/higher polarity).

  • Workup: Evaporate solvent. Triturate with ether to remove ammonium chloride byproducts if the product is organic-soluble, or recrystallize from EtOH/Ether.

Part 4: Heterocyclic Annulation (Pyrimido[4,5-b]indoles)

This is the most high-value application for drug discovery. The imidate carbon serves as the C-4 position in the resulting pyrimidine ring.

4.1 The Strategy

Reacting the imidate with amidine donors (like guanidine, urea, or acetamidine) closes the pyrimidine ring, fusing it to the indole "b" face.

Protocol: Synthesis of 4-Amino-pyrimido[4,5-b]indole

  • Reagents: Indole-3-carboximidate HCl, Guanidine Hydrochloride, Sodium Ethoxide.

  • Solvent: Ethanol (Reflux).

Workflow:

  • Generate free guanidine in situ by treating Guanidine HCl with NaOEt in EtOH. Filter off NaCl.

  • Add Indole-3-carboximidate HCl to the filtrate.

  • Reflux for 6–12 hours.

  • Mechanism:

    • Step 1: Guanidine nitrogen attacks the Imidate carbon (displacing EtOH).

    • Step 2: Intramolecular cyclization onto the Indole C2 position (often requires oxidative assistance or high temp if C2 is unsubstituted, but facile if C2 has a leaving group or if using specific catalytic conditions).

4.2 Divergent Pathways Diagram

ReactivityProfile Imidate Indole-3-Carboximidate Hydrochloride Water + H2O (Hydrolysis) Imidate->Water Amine + Primary Amine (R-NH2) Imidate->Amine Guanidine + Guanidine/Urea (Annulation) Imidate->Guanidine Ester Indole-3-Carboxylate (Ester) Water->Ester pH < 7 Amidine N-Substituted Indole-3-Carboxamidine Amine->Amidine - EtOH Pyrimido Pyrimido[4,5-b]indole (Kinase Inhibitor Scaffold) Guanidine->Pyrimido Cyclization

Figure 2: Divergent Reactivity Profile. The imidate serves as a linchpin for accessing esters, amidines, or fused tricyclic drug scaffolds.

References
  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Deslongchamps, P., & Taillefer, R. J. (1975).[2] The mechanism of hydrolysis of imidate salts. Canadian Journal of Chemistry.[2][3]

  • Lange, U. E., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

  • Gangjee, A., et al. (2017).[4] Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents. Bioorganic & Medicinal Chemistry Letters.

  • Gao, W., et al. (2017). A Simple and Facile Synthesis of Tricyclic-Fused pyrimido[4,5-b]indol-2-amines. Molecular Diversity.

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Methodological & Application

Application Notes and Protocols for the Rational Selection of a Solvent System for the Precipitation of Methyl 1H-Indole-3-carboximidoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic selection of an optimal solvent system for the precipitation of methyl 1H-indole-3-carboximidoate. Recognizing the unique chemical nature of the carboximidoate functionality and the broader indole scaffold, this document moves beyond a single, prescribed protocol. Instead, it equips researchers, scientists, and drug development professionals with the foundational principles and a detailed experimental workflow to empirically determine the most effective solvent and anti-solvent combination for achieving high-yield, high-purity precipitation. The protocols described herein are designed as a self-validating system, integrating analytical checkpoints to ensure the integrity of the final isolated solid.

Introduction: The Critical Role of Solvent Selection in Precipitation

Precipitation is a cornerstone of purification in synthetic chemistry, particularly in the pharmaceutical industry where purity and crystal form are of paramount importance.[1][2] The process hinges on creating a state of supersaturation, which can be induced by changing temperature, evaporating a solvent, or, as is the focus of this guide, by introducing an "anti-solvent" to a solution of the target compound.[3] This technique, often termed anti-solvent crystallization or precipitation, is advantageous for heat-sensitive molecules like many indole derivatives.[4]

The selection of an appropriate solvent and anti-solvent pair is not a trivial matter; it is a multi-parameter optimization problem. An ideal solvent should completely dissolve the crude methyl 1H-indole-3-carboximidoate, along with any impurities. Conversely, the ideal anti-solvent should be a poor solvent for the target compound but a good solvent for the impurities.[1] Furthermore, the solvent and anti-solvent must be miscible to ensure a homogenous transition to supersaturation, which is critical for controlled nucleation and crystal growth.[4]

Methyl 1H-indole-3-carboximidoate, likely synthesized via a Pinner-type reaction from indole-3-carbonitrile, presents specific challenges.[5][6] The carboximidoate group is susceptible to hydrolysis, particularly in the presence of acid or base, which would convert it to the corresponding methyl ester or carboxylic acid.[7][8] Therefore, the selection of anhydrous solvents and a carefully controlled precipitation environment is crucial.

Guiding Principles for Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." This is a function of several intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The indole ring system is relatively non-polar, but the N-H group and the carboximidoate functionality introduce polarity and hydrogen bonding capabilities.

A logical workflow for solvent selection involves a preliminary screening of solvents with varying polarities to identify a suitable "good" solvent, followed by the screening of miscible "poor" solvents (anti-solvents).

Experimental Workflow for Solvent System Selection

The following diagram outlines a systematic approach to identifying and optimizing a solvent/anti-solvent system for the precipitation of methyl 1H-indole-3-carboximidoate.

Solvent_Selection_Workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Anti-Solvent Screening cluster_2 Phase 3: Optimization & Analysis A Start with Crude Methyl 1H-Indole-3-carboximidoate B Small-Scale Solubility Tests (e.g., 10 mg in 0.5 mL solvent) A->B C Categorize Solvents: Good Solvents, Partial Solvents, Non-Solvents B->C D Select a Good Solvent (e.g., Acetone, THF, Ethyl Acetate) C->D E Test Miscibility with Potential Anti-Solvents (e.g., Hexanes, Heptane, Water) D->E F Perform Test Precipitations: Add Anti-Solvent to Saturated Solution E->F G Observe Precipitation: (Yield, Physical Form) F->G H Select Promising Solvent/Anti-Solvent Pairs G->H I Optimize Ratio, Temperature, and Addition Rate H->I J Isolate Precipitate (Filtration & Drying) I->J K Characterize Precipitate: - HPLC (Purity) - NMR (Identity) - Melting Point J->K L Select Optimal System K->L

Caption: A systematic workflow for the selection and optimization of a solvent/anti-solvent system.

Protocol for Preliminary Solvent Screening

Objective: To identify a suitable "good" solvent that readily dissolves the crude methyl 1H-indole-3-carboximidoate at room temperature.

Materials:

  • Crude methyl 1H-indole-3-carboximidoate

  • A selection of anhydrous solvents with varying polarities (see Table 1)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Place approximately 10 mg of the crude product into a series of labeled vials.

  • To each vial, add 0.5 mL of a different test solvent.

  • Vortex each vial for 1-2 minutes at room temperature.

  • Visually inspect for dissolution.

  • Categorize each solvent as a "good solvent" (complete dissolution), "partial solvent" (some solid remains), or "non-solvent" (no apparent dissolution).

SolventPolarity IndexPotential Role
Dichloromethane (DCM)3.1Solvent
Tetrahydrofuran (THF)4.0Solvent
Acetone5.1Solvent
Ethyl Acetate4.4Solvent
Acetonitrile5.8Solvent
Methanol5.1Solvent
Ethanol4.3Solvent
Isopropanol3.9Solvent
Toluene2.4Partial/Anti-solvent
Diethyl Ether2.8Partial/Anti-solvent
Hexanes/Heptane0.1Anti-solvent
Water10.2Anti-solvent
Table 1: A suggested list of solvents for initial screening, categorized by their polarity index and potential role in the precipitation process.
Protocol for Anti-Solvent Screening and Test Precipitation

Objective: To identify a miscible anti-solvent that induces precipitation from a saturated solution of the target compound in a "good" solvent.

Materials:

  • A "good" solvent identified in the previous step.

  • A selection of potential anti-solvents (e.g., hexanes, heptane, diethyl ether, water).

  • Saturated solution of crude methyl 1H-indole-3-carboximidoate in the chosen "good" solvent.

  • Pasteur pipettes.

Procedure:

  • Prepare a near-saturated solution of the crude product in the chosen "good" solvent.

  • In a separate set of vials, add approximately 1 mL of the saturated solution.

  • Slowly add a potential anti-solvent dropwise while observing for the formation of a precipitate.

  • Continue adding the anti-solvent until precipitation appears complete or a significant volume has been added (e.g., 3-4 volumes relative to the solvent).

  • Note the miscibility of the solvent pair and the physical characteristics of the precipitate (e.g., crystalline, amorphous, oily).

  • Qualitatively assess the yield.

Protocol for Optimization and Purity Analysis

Objective: To refine the precipitation conditions and analytically determine the purity of the isolated solid.

Procedure:

  • Based on the screening results, select the most promising solvent/anti-solvent pair(s).

  • Dissolve a larger quantity of the crude product in the "good" solvent, warming gently if necessary to achieve complete dissolution.

  • Slowly add the anti-solvent at a controlled rate while stirring. Experiment with different addition rates and temperatures (e.g., room temperature vs. 0 °C) to influence crystal size and purity.

  • Allow the resulting slurry to stir for a period (e.g., 30-60 minutes) to ensure complete precipitation.

  • Isolate the solid by vacuum filtration, washing with a small amount of the cold anti-solvent or a mixture of the solvent/anti-solvent.

  • Dry the solid under vacuum.

  • Determine the yield and characterize the product using the analytical methods detailed below.

Analytical Protocols for Purity and Identity Confirmation

A critical component of this workflow is the analytical verification of the precipitated material.[9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is a powerful technique for determining the purity of indole derivatives.[1][4]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 column (e.g., 5 µm, 4.6 x 250 mm).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of the dried precipitate in the mobile phase (or a suitable solvent like acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute to a working concentration of ~0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate purity based on the relative peak area of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the isolated compound.[10]

Sample Preparation:

  • Dissolve 5-10 mg of the dried precipitate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Data Analysis:

  • Compare the obtained spectra with expected chemical shifts and coupling constants for methyl 1H-indole-3-carboximidoate. Pay close attention to the signals corresponding to the indole ring protons, the N-H proton, and the methyl groups of the carboximidoate functionality.

Melting Point Determination

A sharp melting point range is a good indicator of purity for a crystalline solid.

Procedure:

  • Determine the melting point of the dried precipitate using a calibrated melting point apparatus.

  • A narrow range (e.g., 1-2 °C) suggests high purity, while a broad and depressed melting point indicates the presence of impurities.

Troubleshooting and Causality

Troubleshooting A Problem Oiling Out / Amorphous Solid B Cause Supersaturation is too high Poor solvent/anti-solvent choice A->B is likely caused by C Solution Slower anti-solvent addition Lower temperature More vigorous stirring Select a different anti-solvent B->C can be resolved by D Problem Low Yield E Cause Product is too soluble in the final solvent mixture Incomplete precipitation D->E is likely caused by F Solution Increase the proportion of anti-solvent Cool the mixture to a lower temperature Allow for a longer precipitation time E->F can be resolved by G Problem Low Purity (from HPLC) H Cause Impurities are co-precipitating G->H is likely caused by I Solution Choose an anti-solvent in which impurities are more soluble Perform a re-precipitation Consider a hot filtration step if impurities are insoluble in the 'good' solvent H->I can be resolved by

Caption: A troubleshooting guide for common issues encountered during precipitation.

Conclusion

The successful precipitation of methyl 1H-indole-3-carboximidoate with high yield and purity is contingent upon a rational and empirical approach to solvent selection. This guide has provided the theoretical underpinnings and a practical, step-by-step experimental workflow to achieve this. By systematically screening solvents and anti-solvents and integrating rigorous analytical characterization, researchers can confidently develop a robust and reproducible precipitation protocol tailored to this specific molecule. This methodological approach, grounded in the principles of solubility and crystallization, serves as a reliable framework for the purification of not only the target compound but also other novel synthetic intermediates in the drug development pipeline.

References

  • Vertex AI Search.
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  • Magritek.
  • Huang, G., Chen, J., Li, G., & Liu, S. (2010). Methyl 3-(1H-indole-3-carboxamido)propionate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1677. [Link]

  • Siddiquee, T. A., Ara, I., & Kobayash, N. (2009). Methyl 2-(1H-indole-3-carboxamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2815. [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • Chemistry LibreTexts. (2022, October 30). 8.2: Precipitation Gravimetry. Accessed February 23, 2026.
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  • Thermo Fisher Scientific.
  • D'auria, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

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  • ChemicalBook. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum. Accessed February 23, 2026.
  • Benchchem. Common impurities in methyl indole-3-carboxylate and their removal. Accessed February 23, 2026.
  • ResearchGate.
  • Wikipedia. Pinner reaction. Accessed February 23, 2026.
  • ChemicalBook. 1-Methylindole-3-carboxaldehyde. Accessed February 23, 2026.
  • J&K Scientific. Pinner Reaction. Accessed February 23, 2026.
  • Sigma-Aldrich. 1-Methylindole-3-carboxaldehyde 97. Accessed February 23, 2026.
  • International Journal of Advanced Biotechnology and Research. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. Accessed February 23, 2026.
  • El-Fakharany, E. M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(49), 29285-29315. [Link]

  • ResearchGate. Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing from conventional to μW-heating conditions. Accessed February 23, 2026.
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Application Note & Protocol: A Scalable, High-Fidelity Synthesis of Indole-3-Carboximidate Esters for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Strategic Value of the Indole Core

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a vast portfolio of approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design.[2] Within this class, derivatives at the C-3 position are particularly significant. Indole-3-carboximidate esters and their related analogues, such as carboxamides, are key intermediates and pharmacophores in compounds exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

The efficient and scalable synthesis of these building blocks is a critical bottleneck in the early stages of drug discovery, where rapid library generation and scale-up for preclinical trials are paramount. This guide provides a robust, field-proven protocol for the synthesis of indole-3-carboximidate esters from readily available indole-3-carbonitrile via the Pinner reaction. We will detail the causality behind our strategic choices, provide a step-by-step methodology designed for reproducibility and scale, and address critical safety considerations and troubleshooting.

Synthetic Strategy: Causality and Method Selection

While numerous methods exist for constructing the indole core or functionalizing it, such as Fischer indole synthesis or modern palladium-catalyzed cyclizations, the direct conversion of a pre-existing, stable indole precursor is often the most efficient route for library synthesis.[6][7][8]

Our selected strategy employs the Pinner reaction , a classic yet highly effective method for converting nitriles into imidate esters.[9][10][11] This approach offers several distinct advantages for scalability and efficiency:

  • Atom Economy & Accessibility: The reaction utilizes inexpensive and common reagents: an anhydrous alcohol (e.g., ethanol or methanol) and a strong acid (anhydrous hydrogen chloride). The starting material, indole-3-carbonitrile, is commercially available and stable.

  • Robust & Well-Characterized Mechanism: The reaction proceeds through a reliable, two-stage mechanism. First, the acid protonates the nitrile, activating it for nucleophilic attack by the alcohol to form a stable crystalline intermediate known as a Pinner salt (an imidate hydrochloride).[9][12] Second, controlled hydrolysis of this isolated or in-situ-generated salt yields the desired ester with high fidelity.[9]

  • Scalability: The formation of a solid intermediate allows for easy isolation and purification by simple filtration, avoiding the need for extensive chromatography at the intermediate stage, which is a significant advantage in large-scale synthesis.

This direct conversion is superior to multi-step routes that might involve protecting the indole nitrogen, performing a C-3 acylation, and then esterification, as it reduces step-count and potential points of failure.[13]

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to final, characterized product.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis prep Prepare Anhydrous HCl in Ethanol pinner Step 1: Pinner Reaction (Formation of Imidate Salt) prep->pinner start Indole-3-Carbonitrile + Anhydrous Ethanol start->pinner Add Substrate hydrolysis Step 2: Hydrolysis (Conversion to Ester) pinner->hydrolysis Add Water workup Aqueous Workup & Extraction hydrolysis->workup purify Silica Gel Chromatography workup->purify char Characterization (NMR, HRMS, MP) purify->char product Pure Indole-3-Carboximidate Ester char->product

Caption: High-level workflow for the synthesis of indole-3-carboximidate esters.

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 1H-indole-3-carboximidate as a representative example. The procedure can be adapted for other alcohols (e.g., methanol).

Materials and Equipment
  • Reagents: Indole-3-carbonitrile (99%), Anhydrous Ethanol (≥99.5%), Hydrogen Chloride (gas, anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (230-400 mesh).

  • Equipment: Three-neck round-bottom flask, gas dispersion tube (bubbler), magnetic stirrer, ice bath, dropping funnel, rotary evaporator, vacuum filtration apparatus (Büchner funnel), glassware for chromatography.

CRITICAL SAFETY PRECAUTIONS
  • Cyanide Hazard: Indole-3-carbonitrile is a cyanide-containing compound. Contact with acid can liberate highly toxic hydrogen cyanide (HCN) gas.[14][15] All operations must be performed in a certified chemical fume hood. [16]

  • Corrosive Gas: Anhydrous hydrogen chloride is a highly corrosive and toxic gas. Handle with extreme care using appropriate gas-handling equipment in a fume hood.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, splash-proof safety goggles, and double-layered nitrile gloves.[14][16]

  • Waste Disposal: All aqueous waste must be treated with a bleach solution at a pH > 10 to neutralize any residual cyanide before disposal. Solid cyanide-containing waste must be segregated and disposed of according to institutional guidelines.[14]

  • Emergency: Ensure an emergency plan is in place for cyanide exposure and that all personnel are trained.[15][17]

Step-by-Step Procedure

Step 1: Preparation of Anhydrous HCl in Ethanol

  • Assemble a dry three-neck flask equipped with a magnetic stir bar, a gas inlet adapter with a dispersion tube extending below the solvent surface, and a gas outlet connected to a trap (e.g., a mineral oil bubbler or a basic solution trap).

  • Add 100 mL of anhydrous ethanol to the flask and cool the vessel to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred ethanol. The process is exothermic; maintain the temperature at 0-5 °C.

  • Periodically weigh the flask to determine the amount of HCl absorbed. Continue until the solution is approximately 3 M in HCl. This solution should be used immediately.

Step 2: Pinner Reaction – Formation of the Imidate Hydrochloride Salt

  • To the freshly prepared, cold (0 °C) solution of HCl in ethanol, add indole-3-carbonitrile (10.0 g, 70.3 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, seal the flask and allow the mixture to stir at 0-5 °C.

  • A white precipitate of the ethyl 1H-indole-3-carboximidate hydrochloride (Pinner salt) will begin to form. Continue stirring for 12-18 hours at this temperature to ensure complete reaction.[9][11]

Step 3: Hydrolysis to the Ester

  • To the cold, stirred suspension from Step 2, add 50 mL of deionized water dropwise via a dropping funnel.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir vigorously for 2-3 hours. During this time, the solid Pinner salt will dissolve as it hydrolyzes to the liquid ester.[9]

Step 4: Workup and Extraction

  • Transfer the reaction mixture to a separatory funnel.

  • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (final pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).[18]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 5: Purification

  • Purify the crude residue by silica gel column chromatography.[19][20]

  • Equilibrate the column with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc).

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., 5% to 30% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield the pure ethyl 1H-indole-3-carboximidate as an off-white solid.

Step 6: Characterization

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts should be consistent with the structure. Expect signals for the ethyl group (triplet and quartet), aromatic protons of the indole ring, and the N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃): Signals should correspond to all unique carbons in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Calculate and verify the exact mass of the molecular ion [M+H]⁺.

Expected Results & Troubleshooting

Table 1: Summary of Expected Experimental Data
ParameterExpected Value
Starting Material10.0 g Indole-3-carbonitrile
ProductEthyl 1H-indole-3-carboximidate
Theoretical Yield~13.3 g
Typical Actual Yield 10.0 - 11.3 g (75-85%)
Physical AppearanceOff-white solid
Key ¹H NMR Signal (CDCl₃)δ ~8.8 (bs, 1H, Indole N-H)
HRMS (ESI+) [M+H]⁺Calculated for C₁₁H₁₃N₂O⁺: 189.1022, Found: 189.1025
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient HCl concentration. 2. Presence of water in reagents/glassware.1. Ensure the HCl/alcohol solution is sufficiently saturated (~3 M). 2. Use anhydrous grade solvents and flame-dried glassware. Moisture prevents formation of the Pinner salt.[12]
Formation of Amide Byproduct 1. Reaction temperature too high. 2. Pinner salt is thermally unstable.1. Strictly maintain low temperatures (0-5 °C) throughout the Pinner salt formation.[10]
Product Hydrolyzes to Carboxylic Acid 1. Incomplete extraction from basic aqueous layer. 2. Exposure to moisture or base during storage.1. Ensure complete extraction with ethyl acetate after neutralization. 2. Store the final product in a desiccator. If acid is present, it can be removed by an additional wash with dilute NaHCO₃ during workup.[20]
Difficult Purification 1. Streaking on silica gel column. 2. Presence of highly polar impurities.1. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic indole nitrogen. 2. Ensure a thorough aqueous workup was performed to remove water-soluble byproducts.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of indole-3-carboximidate esters, crucial building blocks for drug discovery. By leveraging the classical Pinner reaction, this method offers high yields, operational simplicity, and is amenable to scale-up. The detailed explanation of the scientific rationale, step-by-step instructions, and critical safety considerations equip researchers with a reliable tool to accelerate the synthesis of novel indole-based therapeutic candidates.

References

  • Baumann, M., Baxendale, I. R., & Deplante, F. (2021). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2025, August 5). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. Available at: [Link]

  • Baumann, M., Baxendale, I. R., & Deplante, F. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. PMC. Available at: [Link]

  • Li, J., et al. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Available at: [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Available at: [Link]

  • Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Available at: [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available at: [Link]

  • Stanford University EH&S. (n.d.). Information on Cyanide Compounds. Available at: [Link]

  • 911Metallurgist. (2018, January 18). Cyanide Safety. Available at: [Link]

  • Cembellín, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Available at: [Link]

  • Domagalski, W., Schulze, A., & Bandurski, R. S. (n.d.). Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species). PMC. Available at: [Link]

  • Sue, K., et al. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. Available at: [Link]

  • Ciaffaglione, V., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

  • Gabriele, B., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]

  • Pöverlein, M., & Zbornik, T. (2013). A Lewis acid-promoted Pinner reaction. PMC. Available at: [Link]

  • Zhang, Z., et al. (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]

  • Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available at: [Link]

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed. Available at: [Link]

  • Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. Available at: [Link]

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]

  • Ali, M. A., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. Available at: [Link]

  • Domagalski, W., Schulze, A., & Bandurski, R. S. (1987). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species). PubMed. Available at: [Link]

  • Ren, Y., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Thawabteh, A., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Available at: [Link]

  • Somei, M., et al. (n.d.). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. J-STAGE. Available at: [Link]

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Troubleshooting & Optimization

Why methyl 1H-indole-3-carboximidoate turns yellow or decomposes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 1H-indole-3-carboximidoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.

I. Understanding the Instability of Methyl 1H-indole-3-carboximidoate

Methyl 1H-indole-3-carboximidoate is a valuable synthetic intermediate, often prepared via the Pinner reaction. However, its utility is matched by its inherent instability. The molecule combines two reactive moieties: the electron-rich indole ring and the electrophilic carboximidoate group. This combination makes it susceptible to degradation under various conditions, often manifesting as a color change to yellow or complete decomposition.

II. Troubleshooting Guide: Why is My Methyl 1H-indole-3-carboximidoate Turning Yellow or Decomposing?

This section addresses specific issues you may encounter in the laboratory, providing potential causes and actionable solutions.

Issue 1: The solid compound develops a yellow tint over time.

  • Probable Cause 1: Oxidation of the Indole Ring. The indole nucleus is electron-rich and highly susceptible to oxidation, especially when exposed to air (oxygen).[1][2] This oxidation can lead to the formation of colored byproducts.

  • Solution:

    • Inert Atmosphere: Always handle and store methyl 1H-indole-3-carboximidoate under an inert atmosphere, such as nitrogen or argon.

    • Solvent Degassing: When preparing solutions, use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidants: For long-term storage, consider the addition of a radical scavenger or antioxidant, although compatibility with downstream applications must be verified.

  • Probable Cause 2: Presence of Impurities from Synthesis. Residual acidic or basic catalysts from the Pinner synthesis can promote degradation. Incomplete reaction may also leave starting materials that contribute to color.

  • Solution:

    • Purification: Ensure the compound is rigorously purified after synthesis to remove any catalysts or byproducts. Recrystallization or column chromatography are common methods.

    • Neutralization: After synthesis, ensure the product is thoroughly washed and neutralized to remove any residual acid or base.

Issue 2: The compound decomposes when dissolved in a solvent.

  • Probable Cause 1: Hydrolysis of the Carboximidoate Group. Carboximidates are susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield the corresponding ester (methyl 1H-indole-3-carboxylate) or amide (1H-indole-3-carboxamide).[3][4][5] The presence of trace amounts of water in the solvent is often the culprit.

  • Solution:

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • pH Control: If possible, maintain a neutral pH. The use of non-acidic and non-basic solvents is recommended.

    • Low Temperature: Perform reactions at the lowest possible temperature to slow down the rate of hydrolysis.

  • Probable Cause 2: Photodegradation. Indole derivatives are known to be sensitive to light, particularly UV radiation.[6][7] Exposure to light can initiate degradation pathways, leading to complex product mixtures and discoloration.

  • Solution:

    • Light Protection: Protect the compound from light at all times by using amber-colored vials or wrapping containers in aluminum foil.

    • Work in a Darkened Environment: When handling the compound or running reactions, minimize exposure to direct light.

Issue 3: Significant decomposition is observed during a reaction.

  • Probable Cause 1: Thermal Instability. Indole compounds can undergo thermal decomposition at elevated temperatures.[8][9] The specific decomposition temperature for methyl 1H-indole-3-carboximidoate may not be well-documented, but heating should be approached with caution.

  • Solution:

    • Temperature Control: Maintain the reaction temperature as low as feasible for the desired transformation.

    • Reaction Time: Minimize the reaction time to reduce the period of thermal stress on the molecule.

  • Probable Cause 2: Incompatible Reagents. The electron-rich indole ring and the reactive carboximidoate group can react with a variety of reagents. Strong oxidizing agents, strong acids, and strong bases are particularly detrimental.

  • Solution:

    • Reagent Compatibility Check: Before starting a reaction, carefully consider the compatibility of all reagents with both the indole and carboximidoate functionalities.

    • Protecting Groups: If necessary, consider protecting the indole nitrogen to reduce its reactivity during subsequent transformations.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store methyl 1H-indole-3-carboximidoate?

A1: For optimal stability, store the compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is recommended). Protect it from light by using an amber vial or wrapping the container.

Q2: My compound has already turned yellow. Can I still use it?

A2: A slight yellow tint may indicate the presence of minor impurities. It is highly recommended to assess the purity of the compound using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant impurities are detected, repurification by recrystallization or column chromatography may be necessary.

Q3: What are the likely decomposition products I might see?

A3: The primary decomposition products are likely to be:

  • Methyl 1H-indole-3-carboxylate: Formed via hydrolysis of the carboximidoate.

  • 1H-indole-3-carboxamide: Also a product of hydrolysis.

  • Oxidized indole derivatives: A complex mixture of compounds resulting from the oxidation of the indole ring. Some of these products, such as indigo-like compounds, can be intensely colored.[1][10][11]

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: While these solvents are often used in the Pinner synthesis of the compound, they can also participate in its decomposition through hydrolysis or alcoholysis, especially in the presence of acid or base. If their use is unavoidable, ensure they are anhydrous and the reaction is performed at low temperature for a minimal duration.

IV. Visualizing Decomposition Pathways and Workflows

To better understand the potential degradation routes and the recommended handling procedures, the following diagrams are provided.

cluster_0 Decomposition Pathways A Methyl 1H-indole-3-carboximidoate B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Oxidation (O₂, light) A->C D Thermal Stress (Heat) A->D E Methyl 1H-indole-3-carboxylate B->E F 1H-indole-3-carboxamide B->F G Colored Oxidation Products (e.g., Indigo-like) C->G H Fragmentation & Polymerization Products D->H

Caption: Potential decomposition pathways for methyl 1H-indole-3-carboximidoate.

cluster_1 Recommended Handling Workflow Start Start: Receive/Synthesize Compound Store Store: - Inert Atmosphere (Ar/N₂) - Low Temperature (-20°C) - Protect from Light Start->Store Handle Handle: - Under Inert Gas - Use Anhydrous Solvents - Minimize Light Exposure Store->Handle Analyze Analyze Purity (TLC/HPLC/NMR) Before Use Handle->Analyze Use Use in Reaction: - Low Temperature - Minimal Reaction Time - Compatible Reagents Analyze->Use End End: Successful Experiment Use->End

Caption: Recommended workflow for handling methyl 1H-indole-3-carboximidoate.

V. Experimental Protocols

Protocol 1: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a silica gel coated TLC plate.

  • Spot Sample: Dissolve a small amount of your methyl 1H-indole-3-carboximidoate in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Interpretation: A single spot indicates a relatively pure compound. The presence of multiple spots suggests impurities. The hydrolyzed product, methyl 1H-indole-3-carboxylate, will likely have a lower Rf value (be more polar).

Protocol 2: Purification by Column Chromatography

  • Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack Column: Pour the slurry into a chromatography column and allow the silica gel to settle.

  • Load Sample: Dissolve the impure compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elute: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect the eluting solvent in fractions.

  • Monitor Fractions: Analyze the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

VI. Quantitative Data Summary

ParameterValue/ConditionReference
Storage Temperature ≤ -20 °CGeneral practice for reactive intermediates
Atmosphere Inert (Argon or Nitrogen)[1]
Light Protect from light[6][7]
pH Sensitivity Decomposes in acidic or basic conditions[3][4][12][13]
Common Solvents for TLC Hexane/Ethyl Acetate mixturesGeneral practice
Common Solvents for Column Chromatography Hexane/Ethyl Acetate gradientGeneral practice

VII. References

  • Albores, P., & J. D. C. de la V. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(47), 8864-8873. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • Yang, C., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International, 2017, 8595037. [Link]

  • Mao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]

  • Gu, J.-D., et al. (2001). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 67(8), 3564-3568. [Link]

  • Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant and Cell Physiology, 54(11), 1886-1889. [Link]

  • White, J. D., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 138(50), 16345-16348. [Link]

  • Mao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]

  • Xu, C., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances, 14(12), 8235-8242. [Link]

  • Wikipedia. (n.d.). Indole test. [Link]

  • Zhang, Y., et al. (2021). (A) Color changes of the oxidation of indole (1 mM) catalyzed by F43Y... ResearchGate. [Link]

  • D'Amore, T., et al. (2000). Thermal Decomposition and Melting of A New Carboxyindole Derivative. Journal of Thermal Analysis and Calorimetry, 60(2), 481-490. [Link]

  • Dunlap, J. R., & Robacker, K. M. (1988). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Physiology, 88(2), 345-347. [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]

  • Wang, Y., et al. (2024). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. International Journal of Molecular Sciences, 25(17), 9405. [Link]

  • Wu, J., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13866-13874. [Link]

  • Britannica. (n.d.). Coloration - Indole, Pigments, Biology. [Link]

  • Wozniak, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. [Link]

  • Arora, P. K., & Bae, H. (2014). HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 334-340. [Link]

  • Mao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]

  • Golec, B., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[8][14]naphthyridine. Photochemical & Photobiological Sciences, 18(9), 2225-2234. [Link]

  • Shukla, P., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1147, 55-66. [Link]

  • Singh, B., et al. (2019). Thermal and Kinetics Analysis of the Decomposition of Hydrated tris (Indole-3-Acetato) Nd(III). IOSR Journal of Applied Chemistry, 12(4), 54-58. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • Ge, C., et al. (2017). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. [Link]

  • Wang, D., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. [Link]

  • Huang, H., et al. (2011). Methyl 2-(1H-indole-3-carboxamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]

  • Friščić, T., & Cindro, N. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3329. [Link]

  • Liu, Z., et al. (2020). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • El-Dean, A. M. K., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(9), x181284. [Link]

  • Li, G., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Carta, M., et al. (2016). Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation. RSC Advances, 6(10), 8343-8351. [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Liu, Z., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(38), 21335-21342. [Link]

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Technical Support Center: Enhancing the Solubility of Indole-3-Carbonitrile in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Indole-3-Carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of indole-3-carbonitrile in methanol. Our approach is rooted in fundamental chemical principles and field-proven laboratory techniques to ensure the integrity and success of your experiments.

Understanding the Challenge: The Physicochemical Profile of Indole-3-Carbonitrile

Indole-3-carbonitrile, a derivative of the indole heterocyclic ring system, presents a moderate polarity. The indole ring itself has aromatic character and is capable of hydrogen bonding via the N-H group, while the nitrile (-C≡N) group is strongly polar. This combination of a larger, relatively non-polar ring system with polar functional groups results in solubility that is highly dependent on the solvent system. While it is known to be insoluble in water, its solubility in polar organic solvents like methanol is often limited and requires optimization for many applications.

A key consideration is the stability of the molecule. The indole ring can be susceptible to degradation under strongly acidic conditions, while the nitrile group can be prone to hydrolysis to the corresponding amide or carboxylic acid under either acidic or basic conditions, particularly with heating. Therefore, any solubility enhancement strategy must be carefully selected to avoid chemical modification of the target compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered when dissolving indole-3-carbonitrile in methanol and provides systematic troubleshooting steps.

Q1: My indole-3-carbonitrile is not dissolving completely in methanol at room temperature. What are the initial steps I should take?

A1: Incomplete dissolution at room temperature is a common starting point. The initial approach should involve gentle physical methods to increase the dissolution rate and solubility.

Initial Troubleshooting Workflow

start Indole-3-carbonitrile suspension in Methanol agitation Increase Agitation (Vortexing/Stirring) start->agitation Mechanical Energy sonication Apply Sonication agitation->sonication If still insoluble success Clear Solution Achieved agitation->success Success failure Proceed to Advanced Techniques agitation->failure Still Insoluble heating Gentle Heating sonication->heating If still insoluble sonication->success Success sonication->failure Still Insoluble heating->success Success heating->failure Still Insoluble start Insoluble in Pure Methanol cosolvent Select a Co-solvent (e.g., DMSO, Acetone, Ethyl Acetate) start->cosolvent titration Prepare a Co-solvent Titration Series cosolvent->titration solubility_test Determine Solubility in Each Mixture titration->solubility_test optimize Identify Optimal Co-solvent Ratio solubility_test->optimize success Clear, Stable Solution Achieved optimize->success

Caption: Workflow for co-solvent selection and optimization.

Recommended Co-solvents:

Co-solventRationale for Use with Indole-3-CarbonitrileStarting Concentration (v/v) in Methanol
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent known to dissolve a wide range of organic molecules. The related indole-3-acetonitrile shows high solubility in DMSO. [1]5-20%
Acetone A polar aprotic solvent that can disrupt solute-solute interactions. Indole-3-acetonitrile is soluble in acetone. [2]10-30%
Ethyl Acetate A moderately polar solvent that has been shown to be an excellent solvent for the related indole-3-acetic acid. [3]10-30%

Step-by-Step Protocol for Co-solvent Screening:

  • Prepare Stock Solutions: Create a concentrated stock solution of indole-3-carbonitrile in 100% of each selected co-solvent (e.g., 10 mg/mL in DMSO).

  • Create a Co-solvent Gradient: In a series of vials, prepare different methanol/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 methanol:DMSO).

  • Determine Solubility: Add a known amount of indole-3-carbonitrile to each mixture and determine the point of complete dissolution.

  • Verify Stability: Once a suitable co-solvent system is identified, it is prudent to assess the stability of indole-3-carbonitrile in that mixture over the time course of your experiment, especially if elevated temperatures are used. An HPLC analysis of the solution after incubation can reveal any degradation products.

Q3: I am concerned about the chemical stability of indole-3-carbonitrile. How can I adjust the pH of my methanolic solution without causing degradation?

A3: Adjusting the pH of a non-aqueous solution like methanol is complex and generally not recommended unless necessary for a specific reaction or analysis. If pH modification is required, it should be approached with extreme caution.

pH and Stability Considerations:

  • Acidic Conditions: Indole derivatives can be unstable in strong acids. For instance, indole-3-carbinol, a related compound, is known to oligomerize in acidic conditions. [4]* Basic Conditions: Strong bases can promote the hydrolysis of the nitrile group.

  • Recommended Range: For related indole compounds like indole-3-acetonitrile, a pH range of 6.0 to 7.5 is often recommended to maintain stability. [5]While this applies to aqueous systems, it provides a valuable guideline for minimizing the risk of degradation.

If pH adjustment is absolutely necessary, use a minimal amount of a weak organic acid (e.g., acetic acid) or base (e.g., triethylamine) and perform a stability study to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

  • Can I use water as a co-solvent with methanol? Given that indole-3-carbonitrile is insoluble in water, adding water to methanol will likely decrease its solubility. [6]

  • Is it safe to heat my solution to boiling? Heating to the boiling point of methanol (64.7°C) should be avoided as a first-line approach due to the increased risk of degradation. Gentle warming to 30-40°C is a safer starting point.

  • How can I confirm that my compound has not degraded after my solubilization procedure? The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A pure sample of indole-3-carbonitrile should show a single major peak. The appearance of new peaks after your procedure would indicate degradation. The primary degradation products to monitor for would be indole-3-carboxamide and indole-3-carboxylic acid, formed by the hydrolysis of the nitrile group. [1]

  • Will sonication cause my compound to degrade? While sonication is a powerful tool, prolonged or high-intensity sonication can potentially induce chemical reactions. It is best to use the minimum sonication time required to achieve dissolution and to monitor the temperature of the sonication bath to prevent excessive heating.

References

  • BenchChem. (2025). Stability of 3-Indoleacetonitrile in different solvent solutions.
  • Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.
  • Cheméo. (n.d.). 3-Indolecarbonitrile (CAS 5457-28-3) - Chemical & Physical Properties. Retrieved from [Link].

  • BenchChem. (2025). How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.
  • Pardo, L. C., & McLain, S. E. (2018). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, 20(3), 2116-2119.
  • BenchChem. (2025). Optimizing pH for 3-Indoleacetonitrile stability and activity.
  • P. aeruginosa Metabolome Database. (n.d.). indole-3-acetonitrile (PAMDB120247). Retrieved from [Link]

  • Request PDF. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
  • PubMed. (2018). Reply to the 'Comment on "On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility" Phys. Chem. Chem. Phys., 2018, 20, DOI: '. Physical Chemistry Chemical Physics, 20(3), 2116-2119.
  • NIST. (n.d.). 1H-Indole-3-acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN101921223A - Synthesis method of indole-3-methanol.
  • ResearchGate. (n.d.). Indole-3-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • MDPI. (2021).
  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation chemistry of indole-3-methanol. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and Quantification of Indole-3-methanol in Etiolated Seedlings of Scots Pine (Pinus sylvestris L.). Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Carbinol. Retrieved from [Link]

  • PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from [Link]

  • ACS Publications. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3247-3307.
  • PubMed. (n.d.). 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Retrieved from [Link]

  • ResearchGate. (2025). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. Retrieved from [Link]

  • Semantic Scholar. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Academic Journals. (2020). Quantification of indole-3-acetic acid from bambusa tulda roxb. seedlings using high performance liquid chromatography. Journal of Medicinal Plants Research, 14(10), 499-506.

Sources

Purification techniques for crude methyl 1H-indole-3-carboximidoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1H-indole-3-carboximidoate Purification

Status: Operational Role: Senior Application Scientist Subject: Technical Guide for the Purification and Handling of Methyl 1H-indole-3-carboximidoate Ticket ID: IND-PINNER-001

Executive Summary

You are likely working with methyl 1H-indole-3-carboximidoate (also known as the Pinner salt when in hydrochloride form) as an intermediate for synthesizing complex indole alkaloids (e.g., aplysinopsin analogs) or amidine derivatives.

Crucial Warning: This molecule is a "ticking clock." The imidate functional group (


) is thermodynamically unstable relative to its hydrolysis products (ester or amide).[1]
  • The Hydrochloride Salt is the stable, storable form.

  • The Free Base is highly labile and should generally be generated in situ.

This guide prioritizes the isolation of the hydrochloride salt to ensure maximum purity and shelf-life.

Module 1: The Pinner Salt Isolation (The Gold Standard)

The most common failure mode is attempting to purify this compound using silica gel chromatography. Do not do this. Silica gel is slightly acidic and contains bound water, which will instantly hydrolyze your imidate into methyl indole-3-carboxylate (the ester).

Protocol: Precipitation & Trituration

Objective: Remove unreacted nitrile and "gummy" oligomers without inducing hydrolysis.

  • Reaction Termination: Upon completion of the Pinner reaction (Indole-3-carbonitrile + MeOH + HCl gas), you should have a suspension or a heavy oil.

  • Precipitation:

    • Cool the reaction mixture to -10°C .

    • Slowly add 10 volumes of anhydrous diethyl ether (or MTBE).

    • Why? The imidate HCl salt is insoluble in ether, while unreacted nitrile and non-polar impurities remain in solution.

  • Filtration:

    • Filter rapidly under a blanket of dry nitrogen or argon. Use a sintered glass funnel (porosity 3 or 4).

    • Critical: Do not let the cake suck dry for extended periods in humid air. Hygroscopicity is a major issue.

  • The Wash (Trituration):

    • Wash the filter cake 3x with cold, anhydrous ether .

    • If the solid is "pinkish" (oxidation) or "sticky," suspend the solid in a minimal amount of cold anhydrous acetone and filter again. Acetone is excellent for removing indole oligomers.

  • Drying:

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      
    • Result: You should obtain a white to pale yellow free-flowing powder.

Module 2: Free Base Liberation (The Danger Zone)

User Advisory: Only proceed if your next step strictly requires the free base and cannot tolerate the presence of acid scavengers (like TEA or DIPEA).

Protocol: Rapid Biphasic Extraction

Objective: Neutralize the HCl without allowing water to attack the imidate carbon.

  • Preparation: Pre-cool all solvents to 0°C. Prepare a saturated

    
     solution and keep it ice-cold.
    
  • The Mix:

    • Suspend the hydrochloride salt in DCM (Dichloromethane) .

    • Add the cold

      
       solution rapidly with vigorous stirring.
      
  • Separation (The "2-Minute Rule"):

    • Shake/stir for maximum 60 seconds.

    • Separate layers immediately.

    • Re-extract aqueous layer once with DCM.

  • Drying:

    • Dry the combined organic layers over anhydrous

      
        (Magnesium sulfate is slightly acidic; Potassium carbonate is safer for basic imidates).
      
    • Filter and evaporate solvent below 30°C .

  • Storage: Use immediately. Do not store the free base.

Module 3: Visualization of Stability & Workup

Workflow 1: Synthesis & Isolation Logic

PinnerWorkup Start Crude Reaction Mixture (Indole-3-CN + MeOH + HCl) EtherAdd Add Anhydrous Ether (Temp < 0°C) Start->EtherAdd Filtration Filtration under N2 EtherAdd->Filtration LiquidPhase Filtrate (Discard) Contains: Unreacted Nitrile, Non-polar impurities Filtration->LiquidPhase SolidPhase Filter Cake (Crude Imidate HCl) Filtration->SolidPhase Decision Is the solid sticky/pink? SolidPhase->Decision AcetoneWash Triturate with Cold Anhydrous Acetone Decision->AcetoneWash Yes FinalDry Dry over P2O5 (Vacuum) Decision->FinalDry No AcetoneWash->FinalDry

Figure 1: Purification workflow emphasizing the removal of impurities via solubility differences rather than chromatography.

Workflow 2: Hydrolysis Degradation Pathways

Hydrolysis Imidate Methyl Indole-3-carboximidoate (Target) AcidPath Acidic Conditions (pH < 5) Imidate->AcidPath Hydrolysis BasePath Basic Conditions (pH > 9) Imidate->BasePath Hydrolysis Water + H2O Ester Methyl Indole-3-carboxylate (Dead End Impurity) AcidPath->Ester Major Product BasePath->Ester Minor Product Amide Indole-3-carboxamide (Dead End Impurity) BasePath->Amide Major Product

Figure 2: The "Why" behind moisture exclusion. Both acidic and basic aqueous environments destroy the molecule.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is a sticky "goo" or oil Oligomerization of the indole or incomplete precipitation.Triturate the oil with anhydrous acetone or diethyl ether/methanol (20:1) at -20°C. Scratch the flask glass to induce crystallization.
Product turns pink/red Oxidation of the indole ring (indoxyl-like radical formation).Perform all steps under

. Add a trace of antioxidant (e.g., BHT) to the workup solvents if permissible for downstream use.
NMR shows Methyl Ester peak (~3.9 ppm) Hydrolysis occurred.Check your solvents.[2] Was your ether truly anhydrous? Did you dry the filter cake in humid air?
Low Yield Incomplete Pinner reaction.Ensure HCl gas saturation was maintained. Pinner reactions often require 3-5 days at 0-4°C to reach completion for sterically hindered nitriles.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography if I neutralize the silica first? A: It is highly risky. Even "neutralized" silica often retains enough surface acidity to catalyze the conversion of the imidate to the ester. If you absolutely must use chromatography, use Basic Alumina (Activity Grade III) with a rapid gradient of DCM/MeOH, but expect some mass loss.

Q: My next step is an amidine synthesis with an amine. Do I need to isolate the free base? A: No. This is a common misconception. You can add the amine directly to the imidate hydrochloride salt in the presence of a tertiary base (like Triethylamine or DIPEA) in a solvent like methanol or ethanol. The base will liberate the imidate in situ, which will immediately react with the amine. This avoids the unstable isolation step.

Q: How do I store the hydrochloride salt long-term? A: Store at -20°C under Argon/Nitrogen. Ensure the container is tightly sealed with Parafilm. Moisture is the enemy.

References

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (The foundational text on Pinner chemistry).[3][4]

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Detailed hydrolysis kinetics).

  • Decroix, B., et al. (1976). Recherches sur les dérivés de l'indole. Bulletin de la Société Chimique de France.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Indole Imidate Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and medicinal chemistry, indole imidate salts represent a class of compounds with significant synthetic and therapeutic potential. Their structural characterization is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, objective comparison of common mass spectrometry ionization techniques for the analysis of indole imidate salts, supported by experimental insights and data-driven protocols. Our focus is to move beyond mere procedural lists and delve into the causality behind analytical choices, ensuring a robust and validated approach to their characterization.

Understanding the Analyte: The Indole Imidate Salt

An indole imidate salt is characterized by the presence of a protonated imidate functional group attached to an indole scaffold. This structure confers specific physicochemical properties that dictate its behavior in a mass spectrometer. The inherent positive charge of the salt form makes it seemingly amenable to techniques like Electrospray Ionization (ESI). However, the overall polarity, thermal lability, and potential for in-source fragmentation necessitate a careful consideration of the ionization method.

Ionization Techniques: A Comparative Analysis

The choice of ionization source is the most critical parameter in the successful mass spectrometric analysis of any compound. For indole imidate salts, the three most relevant techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): The Workhorse for Polar and Pre-Charged Analytes

ESI is a soft ionization technique that is exceptionally well-suited for polar and pre-charged molecules, making it a primary candidate for the analysis of indole imidate salts.[1][2]

Mechanism of Ionization: In ESI, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte molecules into the gas phase.[3] For indole imidate salts, which already exist in a protonated state in solution, this process is often highly efficient.

Expected Ion Species: The primary ion observed for an indole imidate salt in positive-ion ESI-MS is the protonated molecule, [M+H]⁺, which corresponds to the cationic part of the salt.

Advantages for Indole Imidate Salts:

  • High Sensitivity: Due to the pre-charged nature of the analyte.

  • Soft Ionization: Minimizes in-source fragmentation, preserving the molecular ion for accurate molecular weight determination.[4]

  • Compatibility with Liquid Chromatography (LC): ESI is the most common interface for LC-MS, allowing for the analysis of complex mixtures and the separation of isomers.[5]

Limitations:

  • Matrix Effects: ESI is susceptible to ion suppression from non-volatile salts and other matrix components, which can reduce sensitivity.[6]

  • Dependence on Polarity: Efficiency can decrease for less polar indole imidate salt derivatives.

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique for Less Polar Analytes

APCI is another atmospheric pressure ionization technique that is often considered when ESI is not optimal, particularly for less polar and more volatile compounds.[2][7]

Mechanism of Ionization: In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized by a corona discharge, which creates reagent ions from the solvent vapor. These reagent ions then transfer a proton to the analyte molecules.[4][8]

Expected Ion Species: Similar to ESI, APCI typically produces protonated molecules, [M+H]⁺.

Advantages for Indole Imidate Salts:

  • Analysis of Less Polar Derivatives: APCI can be more effective than ESI for indole imidate salts with non-polar substituents that reduce their overall polarity.[7]

  • Reduced Matrix Effects: Generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[8]

  • Higher Flow Rates: Can tolerate higher LC flow rates than traditional ESI.

Limitations:

  • Thermal Lability: The requirement for thermal vaporization can lead to the degradation of thermally sensitive indole imidate salts.

  • Potential for Fragmentation: While considered a soft ionization technique, the higher energy conditions in the APCI source can sometimes induce more fragmentation than ESI.[4]

Matrix-Assisted Laser Desorption/Ionization (MALDI): An Option for High-Throughput and Imaging

MALDI is a soft ionization technique that is particularly useful for the analysis of large molecules, but it can also be applied to small molecules, including organic salts.[9]

Mechanism of Ionization: In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, typically through proton transfer from the matrix.[10]

Expected Ion Species: MALDI generally produces singly charged ions, such as the protonated molecule [M+H]⁺.

Advantages for Indole Imidate Salts:

  • High-Throughput Screening: MALDI is a very fast technique, allowing for the rapid analysis of many samples.

  • Salt Tolerance: MALDI is known for its higher tolerance to salts and buffers compared to ESI.

  • Imaging Mass Spectrometry: MALDI-MS imaging can be used to visualize the spatial distribution of indole imidate salts in tissue sections.

Limitations:

  • Matrix Interference: The matrix itself can produce ions in the low mass range, which may interfere with the detection of small molecules like indole imidate salts.[9]

  • Sample Preparation: The quality of the co-crystallization is critical for obtaining good results, and finding a suitable matrix can be challenging.

  • Not Directly Compatible with LC: While offline LC-MALDI is possible, it is not as straightforward as online LC-ESI or LC-APCI.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the expected performance of each ionization technique for a model compound, Ethyl Indole-3-acetimidate Hydrochloride.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Primary Ion [M+H]⁺[M+H]⁺[M+H]⁺
Sensitivity HighModerate to HighModerate
Fragmentation Low (softest)Low to ModerateLow
LC Compatibility Excellent (online)Excellent (online)Poor (offline)
Matrix Effects High SusceptibilityLower SusceptibilityModerate Susceptibility
Thermal Lability Not a concernPotential for degradationGenerally not a concern
Best Suited For Polar, pre-charged saltsLess polar derivativesHigh-throughput screening, imaging

Experimental Protocols: A Validated Approach

The following protocols provide a starting point for the analysis of indole imidate salts. It is crucial to optimize these parameters for each specific compound and instrument.

LC-ESI-MS/MS Analysis Protocol

This protocol is designed for the sensitive detection and structural confirmation of indole imidate salts.

Workflow Diagram:

LC_ESI_MS_Workflow Sample Indole Imidate Salt in Solution LC Liquid Chromatography (C18 column) Sample->LC Injection ESI Electrospray Ionization (Positive Ion Mode) LC->ESI Elution MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Ion Transfer CID Collision Cell (CID Fragmentation) MS1->CID Isolation MS2 Quadrupole 3 / TOF (Product Ion Analysis) CID->MS2 Fragmentation Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data APCI_MS_Workflow Sample Indole Imidate Salt in Syringe Pump Syringe Pump Sample->Pump APCI APCI Source (Vaporization & Corona Discharge) Pump->APCI Infusion MS Mass Analyzer (e.g., Quadrupole, TOF) APCI->MS Ion Transfer Detector Detector MS->Detector Data Data Acquisition & Analysis Detector->Data Fragmentation_Pathway Precursor [M+H]⁺ m/z 203.12 Protonated Ethyl Indole-3-acetimidate Fragment1 m/z 174.08 Loss of C₂H₅ (Ethyl group) Precursor->Fragment1 - C₂H₅ Fragment2 m/z 158.09 Loss of O-Ethyl radical Precursor->Fragment2 - •OC₂H₅ Fragment3 m/z 130.07 Indolyl-methyl cation Precursor->Fragment3 Cleavage of C-C bond

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of Methyl 1H-Indole-3-Carboximidoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1H-indole-3-carboximidoate, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment. We will dissect a robust reversed-phase HPLC (RP-HPLC) protocol, justify the causality behind its experimental parameters, and benchmark its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a validated, reliable system for quantifying the purity of indole derivatives.

The Criticality of Purity for Indole-Based Intermediates

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 1H-indole-3-carboximidoate serves as a crucial intermediate in constructing more complex molecules. The presence of impurities, which can arise from starting materials, by-products, or degradation, can have significant consequences.[2] These impurities may reduce the yield of subsequent synthetic steps, introduce toxicological risks, or alter the pharmacological profile of the final drug product.[3][4] Therefore, a precise and accurate analytical method to determine purity is indispensable.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile or thermally sensitive compounds like methyl 1H-indole-3-carboximidoate, HPLC is the analytical method of choice.[2][5] Its high resolving power, sensitivity, and adaptability make it superior to other techniques for separating a main compound from closely related impurities.[4] The most common and effective mode for this class of molecules is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[1]

The Principle of Reversed-Phase Separation

In RP-HPLC, separation is driven by hydrophobic interactions. The analyte and any impurities are partitioned between the polar mobile phase and the nonpolar stationary phase (typically an octadecylsilyl or C18-bonded silica).[1] Compounds with greater hydrophobicity will interact more strongly with the C18 column, leading to longer retention times. Conversely, more polar impurities will elute earlier. By systematically changing the composition of the mobile phase (gradient elution), a wide range of compounds with varying polarities can be effectively separated and quantified.[6]

A Validated RP-HPLC Protocol for Purity Assessment

This section details a comprehensive, self-validating protocol for the purity assessment of methyl 1H-indole-3-carboximidoate. The causality behind each parameter is explained to provide a deeper understanding of the method's design.

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial sample preparation to the final purity calculation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Accurately weigh ~10 mg of sample dissolve 2. Dissolve in Diluent to create 1 mg/mL Stock prep_sample->dissolve dilute 3. Dilute to 0.1 mg/mL Working Solution dissolve->dilute filter 4. Filter with 0.45 µm Syringe Filter dilute->filter equilibrate 5. Equilibrate C18 Column filter->equilibrate inject 6. Inject Sample equilibrate->inject run_gradient 7. Run Gradient Elution inject->run_gradient detect 8. Detect at 280 nm run_gradient->detect integrate 9. Integrate Peak Areas detect->integrate calculate 10. Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and parameters.

ParameterSpecificationRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis DetectorStandard configuration for robust and reproducible chromatographic separation.[7]
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmThe C18 phase provides excellent hydrophobic retention for the indole ring system, making it ideal for separating non-polar to moderately polar impurities.[1][8]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to control the pH, which suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[1]
Mobile Phase B AcetonitrileThe organic modifier. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[1]
Elution Mode GradientA gradient elution, where the concentration of acetonitrile is increased over time, is necessary to elute impurities with a wide range of polarities and to ensure the main, more hydrophobic compound is eluted in a reasonable time with good peak shape.[6][9]
Gradient Program 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-20 min (40% B)This program starts with a moderate organic content to retain the analyte, gradually increases it to elute more hydrophobic impurities, includes a wash step at high organic content, and re-equilibrates for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[9]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[10]
Detection UV at 280 nmThe indole ring system has a strong chromophore with a characteristic UV absorbance around 280 nm, providing high sensitivity for the main analyte and related impurities.[8][10]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Step-by-Step Protocol
  • Mobile Phase Preparation : Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Prepare Mobile Phase B, which is 100% HPLC-grade acetonitrile. Degas both solutions using sonication or vacuum filtration.

  • Sample Preparation :

    • Accurately weigh approximately 10.0 mg of the methyl 1H-indole-3-carboximidoate sample.

    • Dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a 1 mg/mL stock solution.

    • Dilute 1.0 mL of this stock solution to 10.0 mL with the diluent to get a final working concentration of 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Analysis :

    • Set up the HPLC system with the conditions specified in the table above.

    • Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 20 minutes or until a stable baseline is achieved.[1]

    • Inject 10 µL of the prepared sample solution and start the data acquisition.

  • Data Processing :

    • Integrate all peaks in the resulting chromatogram, excluding the solvent front.

    • Calculate the purity of the main peak using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Trustworthy System

To ensure the method is suitable for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[7][11][12]

Validation ParameterProcedureAcceptance Criteria
System Suitability Inject the working standard solution five times.RSD of peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000.[7]
Specificity Analyze a blank (diluent) and a spiked sample (sample with known impurities).No interfering peaks at the retention time of the main analyte in the blank. The method should resolve the main peak from known impurities.[13]
Linearity Prepare and analyze solutions at five concentrations (e.g., 50% to 150% of the working concentration).Correlation coefficient (R²) ≥ 0.99.[14]
Accuracy Analyze a sample spiked with a known amount of pure standard at three concentration levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98.0% - 102.0%.[7][11]
Precision Repeatability: Analyze six replicate preparations of the same sample. Intermediate: Repeat the analysis on a different day or with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of ~10:1.[11]

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, other methods can provide complementary information. The selection of a method depends on the specific analytical question being asked.

G cluster_decision Analytical Method Selection start Goal: Assess Purity of Methyl 1H-indole-3-carboximidoate q1 Need to quantify trace impurities? start->q1 q2 Need structural confirmation? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Are impurities volatile? q2->q3 No nmr Use NMR q2->nmr Yes gc Use GC-MS q3->gc Yes other Consider Other Methods q3->other No

Caption: Decision logic for selecting an analytical method.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
HPLC-UV Differential partitioning between mobile and stationary phases.Gold Standard : High resolution, sensitivity, and reproducibility for quantifying impurities.[5]Destructive; structural information is limited without a mass spectrometer (MS) detector.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary phase.Excellent for analyzing volatile impurities like residual solvents.[2]Unsuitable for non-volatile and thermally labile compounds like the target analyte.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Gold Standard for Structure : Provides definitive structural confirmation of the main compound and can identify major impurities without a reference standard.[15]Low sensitivity, making it difficult to detect and quantify impurities below the ~0.1% level.
UV-Vis Spectrophotometry Measures the absorption of light by the analyte.Fast and simple for a rough concentration estimate.[16]Non-specific; cannot separate the analyte from impurities that absorb at the same wavelength. Useless for purity assessment of a complex mixture.[16]
Melting Point Analysis Measures the temperature at which a solid becomes a liquid.A simple, traditional method to get a preliminary indication of purity.[17]Insensitive to small amounts of impurities and non-quantitative. The presence of impurities typically broadens and depresses the melting point range.

Conclusion

The purity assessment of methyl 1H-indole-3-carboximidoate is a critical quality control step in pharmaceutical development. A well-developed and validated reversed-phase HPLC method, as detailed in this guide, provides the necessary precision, accuracy, and sensitivity to ensure the material meets stringent regulatory standards.[7][11] While techniques like NMR offer invaluable structural information, HPLC remains the unparalleled gold standard for the quantitative determination of purity and impurity profiling.[2][5] By understanding the principles behind the chosen method and implementing a robust validation strategy, researchers can have high confidence in the quality of their synthetic intermediates, paving the way for safer and more effective medicines.

References

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available at: [Link]

  • Jain, D. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Gali, S., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ResearchGate. (n.d.). HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB.... Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • EPA. (n.d.). 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl) -. Available at: [Link]

  • Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC. Available at: [Link]

  • PubChem. (n.d.). Methyl indole-3-carboxylate. Available at: [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Indole's Chemical Properties and Synthesis. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Pharmaceutical Technology. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Nitrogen in Indole Imidate Salts

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Nitrogen Content in Indole Imidate Salts

Indole imidate salts are a class of organic compounds of significant interest in medicinal chemistry and drug development. Their molecular structure, characterized by the fusion of indole and imidazole rings, presents unique opportunities for therapeutic intervention. The precise nitrogen content is a fundamental determinant of the compound's identity, purity, and stoichiometry. For researchers in pharmaceutical development, accurate elemental analysis is not merely a routine check; it is a cornerstone of quality control, ensuring the integrity of preclinical and clinical data. This guide provides an in-depth comparison of the established analytical standards for nitrogen determination in these complex heterocyclic molecules, offering field-proven insights to guide your experimental choices.

Pillar 1: Methodologies for Nitrogen Determination

The two primary methods for the determination of nitrogen in organic compounds are the Dumas (Combustion) method and the Kjeldahl method. While both are recognized by various international standards, their underlying principles and applicability to nitrogen-rich, heterocyclic systems like indole imidate salts differ significantly.

The Dumas (Combustion) Method: The Modern Standard

The Dumas method, first described by Jean-Baptiste Dumas in 1831, has become the modern standard for nitrogen analysis due to its speed, safety, and high degree of automation.[1] The principle involves the complete combustion of the sample at high temperatures (typically over 1000°C) in an oxygen-rich atmosphere. All nitrogen-containing compounds are converted into nitrogen gas (N₂) and nitrogen oxides (NOx). The combustion gases are then passed through a reduction chamber containing copper to convert NOx to N₂. After the removal of other combustion products like carbon dioxide and water, the N₂ gas is quantified by a thermal conductivity detector (TCD).

The key advantage of the Dumas method is its ability to determine the total nitrogen content of a sample, including inorganic forms like nitrates and nitrites, and nitrogen within heterocyclic rings.[2][3]

The Kjeldahl Method: The Classic Wet Chemistry Approach

Developed by Johan Kjeldahl in 1883, this method has been a long-standing reference for nitrogen determination.[1][4] The procedure involves three main steps:

  • Digestion: The sample is heated with concentrated sulfuric acid in the presence of a catalyst (e.g., copper sulfate, selenium) to decompose the organic matter and convert the organic nitrogen to ammonium sulfate.[4][5]

  • Distillation: The digested solution is made alkaline with sodium hydroxide, which liberates ammonia gas. The ammonia is then distilled and collected in a boric acid solution.

  • Titration: The amount of ammonia trapped in the boric acid is determined by titration with a standard acid solution.[4]

A significant limitation of the Kjeldahl method is its potential for incomplete recovery of nitrogen from certain organic compounds, particularly those containing N-N and N-O bonds, and nitrogen within heterocyclic rings such as pyridine and quinoline.[2][6][7] This is a critical consideration for the analysis of indole imidate salts.

Pillar 2: Comparative Analysis for Indole Imidate Salts

The choice of analytical method for indole imidate salts should be guided by a thorough understanding of their chemical nature and the requirements of the application, particularly within the stringent regulatory environment of pharmaceutical development.

Accuracy and Recovery in Heterocyclic Systems

Indole imidate salts contain nitrogen in both the indole and imidazole ring systems. The Dumas method, due to its complete combustion principle, is expected to provide a more accurate and complete determination of the total nitrogen content in these molecules.[3] The Kjeldahl method, on the other hand, may yield lower nitrogen values due to the potential for incomplete digestion of the stable heterocyclic rings, a known limitation of the technique.[2][6] While modifications to the Kjeldahl method (e.g., use of specific catalysts and higher digestion temperatures) can improve recovery for some compounds, its reliability for novel and complex heterocycles like indole imidate salts must be rigorously validated.[8]

Performance, Safety, and Environmental Impact

For laboratories with high sample throughput, as is common in drug development, the Dumas method offers significant advantages in terms of speed and automation.[1][2]

FeatureDumas (Combustion) MethodKjeldahl Method
Analysis Time per Sample 4-5 minutes[6]> 1 hour[2]
Sample Throughput HighLow to Medium
Automation Fully automatedSemi-automated, labor-intensive
Reagents Helium, Oxygen, Combustion ReagentsConcentrated Sulfuric Acid, Sodium Hydroxide, Catalysts (potentially toxic)[1]
Safety Generally safe, no hazardous chemicalsUse of corrosive and hazardous chemicals, requires fume hood[1]
Waste Generation Minimal solid wasteSignificant liquid chemical waste requiring specialized disposal[1]
Cost per Analysis Lower operational costHigher due to reagent consumption, waste disposal, and labor[6]

Pillar 3: Experimental Protocols and Validation

Adherence to established protocols and proper method validation are paramount in a regulated environment.

Workflow for Nitrogen Determination by Combustion (Dumas Method)

Dumas_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurately weigh 1-3 mg of indole imidate salt into a tin capsule. encapsulate 2. Crimp the capsule to enclose the sample. weigh->encapsulate autosampler 3. Place the capsule in the autosampler of the elemental analyzer. combustion 4. Sample is dropped into a high-temperature (>1000°C) furnace with O₂. autosampler->combustion reduction 5. Combustion gases pass over hot copper to reduce NOx to N₂. combustion->reduction separation 6. H₂O and CO₂ are removed by specific traps. reduction->separation detection 7. N₂ is detected by a thermal conductivity detector (TCD). separation->detection calculation 8. The instrument software calculates the %N based on the TCD signal and sample weight. detection->calculation

Caption: Automated workflow for nitrogen analysis by the Dumas combustion method.

Detailed Protocol: Dumas (Combustion) Method
  • Instrument Preparation:

    • Ensure the elemental analyzer is calibrated using a certified organic standard with a known nitrogen content (e.g., acetanilide, BBOT).[9]

    • Verify that the combustion and reduction tubes are packed with the appropriate reagents and are at their operational temperatures.

    • Check the carrier gas (helium) and combustion gas (oxygen) supplies.

  • Sample Preparation:

    • Homogenize the indole imidate salt sample.

    • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.

    • Securely crimp the tin capsule to ensure no sample is lost.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases are processed as described in the workflow diagram above.

  • Data Evaluation:

    • The software will generate a report with the percentage of nitrogen.

    • Analyze a standard check sample periodically to ensure continued instrument accuracy.

Validation in a GxP Environment

For use in pharmaceutical development, the chosen analytical method must be validated according to regulatory guidelines such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[10][11] For elemental analysis, USP General Chapter <233> Elemental Impurities—Procedures provides a framework for validation, which includes demonstrating:

  • Specificity: The ability to assess the element in the presence of other components.

  • Accuracy: Closeness of test results to the true value.

  • Precision: Agreement among a series of measurements (repeatability and intermediate precision).

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Given the known limitations of the Kjeldahl method with heterocyclic compounds, demonstrating its suitability for indole imidate salts would require a more extensive validation study compared to the more universally applicable Dumas method.

Conclusion and Recommendation

For the determination of nitrogen in indole imidate salts, the Dumas (combustion) method is the superior analytical standard. Its ability to accurately measure total nitrogen in complex heterocyclic systems, coupled with its speed, safety, and high degree of automation, makes it the most reliable and efficient choice for researchers, scientists, and drug development professionals.[1][2] The Dumas method aligns with the principles of modern analytical chemistry and the stringent requirements of the pharmaceutical industry for data integrity and operational efficiency. While the Kjeldahl method has historical significance, its inherent limitations with nitrogen-containing heterocycles present an unacceptable risk of inaccurate results for this class of compounds.

References

  • NC Technologies. (n.d.). Comparison between Kjeldahl and Dumas method. Retrieved from [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Foss. (n.d.). Dumas or Kjeldahl for reference analysis?. Retrieved from [Link]

  • VELP Scientifica. (2023). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

  • VELP Scientifica. (n.d.). DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. Retrieved from [Link]

  • Zellner, A., et al. (2018). Comparison of Dumas and Kjeldahl Method for Nitrogen Determination in Malt, Wort and Beer. BrewingScience, 71, 19-24. Retrieved from [Link]

  • Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Kjeldahl Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

  • Pharma Validation. (n.d.). Tag: usp nitrogen compliance. Retrieved from [Link]

  • Da S. Rosa, G., et al. (2024). Recent Advances in the Synthesis of Indoles from Alkynes and Nitrogen Sources. Molecules, 29(1), 123. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Kjeldahl Method. Retrieved from [Link]

  • Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Retrieved from [Link]

  • Borosil Scientific. (2025, April 4). Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). NF Monographs: Nitrogen. Retrieved from [Link]

  • BYJU'S. (n.d.). Kjeldahl Method. Retrieved from [Link]

  • Wang, H., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 13(2), 350. Retrieved from [Link]

  • Li, Z., et al. (2026, February 16). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). Organic Letters. Retrieved from [Link]

  • Chandra, A., et al. (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reisenbauer, J. C., et al. (2022, September 2). Late-stage diversification of indole skeletons through nitrogen atom insertion. ETH Research Collection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Green, O., et al. (2022). Nitrogen atom insertion into indenes to access isoquinolines. Chemical Science, 13(35), 10475-10480. Retrieved from [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, 43, 68. Retrieved from [Link]

  • Bonnett, R., & Hurst, J. R. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. Chemical Research in Toxicology, 19(1), 136-141. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 1H-indole-3-carboximidoate hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Methyl 1H-indole-3-carboximidoate Hydrochloride

Executive Safety Summary

This compound (CAS: 15985-02-1, typical) is a reactive electrophilic intermediate used primarily in heterocycle synthesis. Unlike inert organic solids, this compound belongs to the imidate ester class, making it sensitive to moisture and capable of alkylating biological nucleophiles.

Immediate Action Required:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2] The hydrochloride salt nature implies potential acidity upon contact with moisture.

  • Stability: Hygroscopic. Hydrolyzes rapidly in water to form Methyl 1H-indole-3-carboxylate and ammonium chloride.

  • Prohibition: Do NOT dispose of down sanitary sewers. Do NOT mix with strong oxidizers or alkaline metals.

Pre-Disposal Characterization

Before initiating disposal, categorize the waste stream.[3][4] The physical state and purity dictate the regulatory pathway.

ParameterSpecificationOperational Implication
Physical State White to off-white solidDispose as Solid Hazardous Waste .
Solubility Soluble in MeOH, DMSO; Decomposes in

Aqueous solutions are unstable; treat as Aqueous Organic Waste .
Reactivity Electrophilic (Imidate carbon)Can react with protein residues; handle as a Contact sensitizer .
P-List/U-List Not explicitly listed (RCRA)Classify by characteristic (Toxic/Irritant) unless site-specific rules apply.

Disposal Decision Matrix

The following flowchart illustrates the decision logic for disposing of Methyl 1H-indole-3-carboximidoate HCl in various laboratory states.

DisposalMatrix Start Waste Identification: Methyl 1H-indole-3-carboximidoate HCl StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill SolidBin Double-bag in Polyethylene Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Neutralize Quench: 5% NaHCO3 (Hydrolysis to Ester) Spill->Neutralize SolidLabel Label: 'Solid Organic Waste' (Toxic/Irritant) SolidBin->SolidLabel Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Hydrolyzed) SolventCheck->Aqueous HaloBin Bin: Halogenated Waste Halo->HaloBin NonHaloBin Bin: Non-Halogenated Waste NonHalo->NonHaloBin AqBin Bin: Aqueous Organic Waste (pH Adjust 6-9) Aqueous->AqBin Absorb Absorb with Vermiculite Neutralize->Absorb DisposeSpill Dispose as Solid Chemical Waste Absorb->DisposeSpill

Figure 1: Operational decision tree for segregating imidate salt waste streams based on physical state and solvent compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Preferred Method)

Use for: Expired stocks, excess dry reagent, or contaminated solids.

  • Containment: Transfer the solid into a screw-top high-density polyethylene (HDPE) or glass container.

  • Segregation: If the solid is in a flask, do not rinse it down the sink. Rinse with a minimal amount of methanol and dispose of the rinse as Liquid Waste (Protocol B) .

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Methyl 1H-indole-3-carboximidoate HCl (100%).

    • Hazard Checkboxes: Irritant, Toxic.[2]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area (SAA) until EHS pickup.

Protocol B: Solution Waste

Use for: Mother liquors, reaction mixtures.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Segregation:

    • Halogenated: Pour into the red/dedicated halogenated waste carboy.

    • Non-Halogenated: Pour into the clear/dedicated non-halogenated waste carboy.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric acid, Peroxides) are present in the waste container, as indoles can polymerize or oxidize exothermically.

Protocol C: Deactivation & Spill Cleanup (Expert Procedure)

Use for: Spills outside the hood or decommissioning large reactive quantities.

Scientific Rationale: Imidate salts are reactive electrophiles. Neutralization via hydrolysis converts the reactive imidate into a stable ester (Methyl 1H-indole-3-carboxylate) and ammonium chloride . This renders the material less electrophilic and safer for handling.

Step-by-Step Deactivation:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Preparation: Prepare a 5% aqueous solution of Sodium Bicarbonate (

    
    ).
    
  • Quenching: Slowly add the solid imidate or solution to the bicarbonate mixture.

    • Note:

      
       gas will evolve due to the HCl salt neutralization.
      
  • Verification: Check pH. Ensure it is between 6 and 9.

  • Disposal: The resulting mixture contains the insoluble indole ester precipitate. Absorb the liquid/solid slurry with vermiculite or paper towels and dispose of as Solid Hazardous Waste .

Chemical Logic: Hydrolysis Mechanism

Understanding the degradation pathway validates the safety of the deactivation protocol. The imidate (1) hydrolyzes to the ester (2) under mild aqueous conditions.

Hydrolysis Imidate Methyl 1H-indole-3-carboximidoate (Reactive Electrophile) Intermediate Tetrahedral Intermediate Imidate->Intermediate Nucleophilic Attack Water + H2O / NaHCO3 Products Methyl 1H-indole-3-carboxylate (Stable Ester) + NH4Cl Intermediate->Products Elimination of NH3

Figure 2: Deactivation pathway. The reactive C=N bond is hydrolyzed to a stable C=O bond, eliminating ammonia/ammonium.

Regulatory Compliance & Documentation

  • US EPA (RCRA): While not P-listed, this chemical meets the definition of a characteristic hazardous waste due to toxicity/irritability. It must be manifested as hazardous waste [1].

  • Sewer Ban: Under no circumstances should this compound be discharged to the sanitary sewer. The indole core is toxic to aquatic life and difficult for standard water treatment facilities to degrade completely [2].

  • Documentation: Maintain an up-to-date Safety Data Sheet (SDS) in the lab. Log all disposal volumes in the Satellite Accumulation Area (SAA) logbook.

References

  • US Environmental Protection Agency. (2024). Hazardous Waste Identification: Listed and Characteristic Wastes (40 CFR Part 261).[5][6] EPA.gov. [Link]

  • Okuyama, T., et al. (1973).[7] Hydrolysis of imidate esters.[7][8] Influence of pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society.[7] [Link]

  • University of Wisconsin–Madison. (2024). Laboratory Chemical Disposal Guide: Organic Salts. ehs.wisc.edu. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.